SM-433 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(5S,8S,10aR)-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-N-[(2-phenylphenyl)methyl]-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O4.ClH/c1-21(2)18-29(38)36-17-16-25-14-15-28(37(25)32(41)27(20-36)35-30(39)22(3)33-4)31(40)34-19-24-12-8-9-13-26(24)23-10-6-5-7-11-23;/h5-13,21-22,25,27-28,33H,14-20H2,1-4H3,(H,34,40)(H,35,39);1H/t22-,25+,27-,28-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHQZVIWMJUHRN-PYNMGOALSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NCC3=CC=CC=C3C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NCC3=CC=CC=C3C4=CC=CC=C4)C(=O)CC(C)C)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44ClN5O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of SM-433 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-433 hydrochloride is a synthetic, cell-permeable small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. It is a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of endogenous proteins that are critical regulators of apoptosis and cell survival. Overexpression of IAPs is a common feature in many human cancers and is associated with tumor progression, chemoresistance, and poor prognosis. By mimicking the action of the endogenous pro-apoptotic protein Smac/DIABLO, this compound offers a targeted therapeutic strategy to restore apoptotic signaling in cancer cells. This technical guide provides a detailed overview of the core mechanism of action of this compound, including its molecular interactions, effects on signaling pathways, and relevant experimental data and protocols.
Core Mechanism of Action: IAP Antagonism
The primary mechanism of action of this compound is the inhibition of IAP function. IAPs, such as X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), are characterized by the presence of one or more baculovirus IAP repeat (BIR) domains. These BIR domains are crucial for their anti-apoptotic activity, primarily through the direct binding and inhibition of caspases, the key executioners of apoptosis.
This compound, as a Smac mimetic, contains a motif that mimics the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) sequence of mature Smac/DIABLO. This allows it to bind with high affinity to the BIR domains of IAPs, particularly the BIR3 domain of XIAP.[1][2][3] This competitive binding displaces caspases from the IAPs, thereby liberating them to initiate the apoptotic cascade.
Quantitative Data
The binding affinity and cellular activity of this compound have been characterized, demonstrating its potency as an IAP inhibitor.
| Target | Assay Type | Value | Reference |
| XIAP BIR3 protein | Biochemical Assay | IC50 < 1 µM | [1][2][3] |
| MDA-MB-231 human breast cancer cells | Cell Viability Assay | IC50 < 10 µM | [2] |
| SK-OV-3 ovarian cancer cells | Cell Viability Assay | IC50 < 10 µM | [2] |
Impact on Cellular Signaling Pathways
The interaction of this compound with IAPs triggers a cascade of events that ultimately leads to apoptosis. The key signaling pathways affected are the intrinsic and extrinsic apoptosis pathways, as well as the NF-κB signaling pathway.
Apoptosis Induction
By antagonizing XIAP, this compound removes the block on effector caspases (caspase-3, -7) and initiator caspase-9. This allows for the amplification of the apoptotic signal originating from the mitochondria (intrinsic pathway).
Furthermore, the binding of Smac mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This degradation of cIAPs is a critical event that leads to the stabilization of NF-κB-inducing kinase (NIK), promoting the non-canonical NF-κB pathway. More importantly, the loss of cIAPs prevents the ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1), favoring the formation of a death-inducing signaling complex (DISC) upon stimulation of death receptors like TNFR1. This sensitizes cells to TNFα-induced apoptosis (extrinsic pathway).
Below is a diagram illustrating the core signaling pathway affected by this compound.
Caption: Signaling pathway of this compound-mediated apoptosis.
Experimental Protocols
The characterization of this compound and other Smac mimetics involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for IAP Binding
This assay is used to determine the binding affinity of this compound to the BIR domains of IAPs.
Principle: The assay measures the change in the polarization of fluorescently labeled Smac-derived peptide upon displacement by a competitor (this compound).
Methodology:
-
Reagents and Materials:
-
Purified recombinant IAP BIR domain protein (e.g., XIAP-BIR3, cIAP1-BIR3).
-
Fluorescently labeled Smac-derived peptide (e.g., FITC-AVPI).
-
This compound.
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Black, low-volume 384-well plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the 384-well plate, add the IAP BIR domain protein and the fluorescently labeled Smac peptide at concentrations optimized for the assay window.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 530 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software. The IC50 represents the concentration of this compound that causes a 50% reduction in the polarization signal.
-
Cell Viability Assay (e.g., Resazurin (B115843) Reduction Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin (B1680543) by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.
Methodology:
-
Reagents and Materials:
-
Cancer cell lines (e.g., MDA-MB-231, SK-OV-3).
-
Complete cell culture medium.
-
This compound.
-
Resazurin sodium salt solution.
-
96-well clear-bottom black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for the desired time period (e.g., 72 hours).
-
Add the resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the vehicle-treated control cells.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
-
Immunoprecipitation and Western Blotting for cIAP1 Degradation
This experiment is designed to demonstrate the induction of cIAP1 degradation by this compound.
Principle: Immunoprecipitation is used to isolate cIAP1 from cell lysates, and Western blotting is used to detect the levels of the protein.
Methodology:
-
Reagents and Materials:
-
Cancer cell line known to express cIAP1.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibody against cIAP1.
-
Protein A/G agarose (B213101) beads.
-
SDS-PAGE gels and buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary and secondary antibodies for Western blotting.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
For immunoprecipitation, incubate the cell lysates with the anti-cIAP1 antibody, followed by the addition of protein A/G agarose beads to pull down the cIAP1 protein complexes.
-
Wash the beads and elute the proteins.
-
For direct Western blotting, load equal amounts of total protein from the cell lysates onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against cIAP1, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the cIAP1 levels to a loading control (e.g., GAPDH or β-actin) to demonstrate a dose- and time-dependent decrease in cIAP1 protein levels.
-
Below is a diagram representing the experimental workflow for assessing cIAP1 degradation.
Caption: Workflow for cIAP1 degradation analysis.
Conclusion
This compound is a potent Smac mimetic that effectively targets the Inhibitor of Apoptosis Proteins. Its mechanism of action involves the direct antagonism of XIAP and the induction of cIAP1/2 degradation, which collectively work to lower the threshold for apoptosis in cancer cells. This dual action on both the intrinsic and extrinsic apoptotic pathways makes this compound and other Smac mimetics a promising class of anti-cancer agents, particularly in combination with other therapies that induce cellular stress or activate death receptor signaling. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar compounds in a research and drug development setting.
References
In-Depth Technical Guide to SM-433 Hydrochloride: A Novel Smac Mimetic for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-433 hydrochloride is a potent, cell-permeable, second mitochondrial activator of caspases (Smac) mimetic that functions as an inhibitor of apoptosis proteins (IAPs). By mimicking the N-terminal AVPI motif of the endogenous Smac protein, SM-433 binds to the baculoviral IAP repeat (BIR) domains of IAPs, primarily the X-linked inhibitor of apoptosis protein (XIAP), as well as cellular IAP1 (cIAP1) and cIAP2. This interaction alleviates the IAP-mediated suppression of caspases, thereby promoting the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of this compound, including detailed experimental protocols and quantitative data to support its application in cancer research and drug development.
Chemical Properties and Synthesis
This compound belongs to a class of diazo bicyclic Smac mimetics. The synthesis of the core bicyclic structure and subsequent derivatization to yield SM-433 is detailed in patent WO/2008/128171.
Table 1: Chemical and Physical Properties of SM-433
| Property | Value |
| Molecular Formula | C₃₂H₄₃N₅O₄ |
| Molecular Weight | 561.71 g/mol |
| CAS Number | 1071992-81-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: IAP Antagonism
The primary mechanism of action of this compound is the antagonism of IAP proteins. In healthy cells, IAPs function as E3 ubiquitin ligases and direct inhibitors of caspases, preventing unwanted apoptosis. Many cancer cells overexpress IAPs, leading to apoptosis resistance.
SM-433 mimics the binding of the endogenous Smac protein to the BIR3 domain of XIAP, cIAP1, and cIAP2. This binding competitively displaces caspases from XIAP, allowing for their activation and the subsequent execution of the apoptotic cascade. Furthermore, the binding of Smac mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and proteasomal degradation, which in turn stabilizes NF-κB-inducing kinase (NIK) and activates the non-canonical NF-κB pathway. This can lead to the production of pro-inflammatory cytokines like TNFα, which can further sensitize cancer cells to apoptosis in an autocrine or paracrine manner.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Quantitative Biological Data
This compound has been evaluated for its binding affinity to various IAP proteins and its cytotoxic activity in different cancer cell lines.
Table 2: In Vitro Binding Affinity of SM-433
| Target Protein | Assay Type | Kᵢ (nM) | Reference |
| XIAP BIR3 | Fluorescence Polarization | < 1000 | [1] |
| cIAP1 BIR3 | Fluorescence Polarization | 2.5 | [2] |
| cIAP2 BIR3 | Fluorescence Polarization | 4.5 | [2] |
Table 3: In Vitro Cellular Activity of SM-433
| Cell Line | Cancer Type | Assay Type | IC₅₀ (µM) | Reference |
| MDA-MB-231 | Breast Cancer | Cell Viability | < 10 | [3] |
| SK-OV-3 | Ovarian Cancer | Cell Viability | < 10 | [3] |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay for IAP Proteins
This protocol is adapted from methods used to characterize Smac mimetics.
Objective: To determine the binding affinity (Kᵢ) of this compound for the BIR3 domains of XIAP, cIAP1, and cIAP2.
Materials:
-
Recombinant human XIAP BIR3, cIAP1 BIR3, and cIAP2 BIR3 proteins
-
Fluorescently labeled Smac-derived peptide probe (e.g., FAM-AVPI)
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescent probe (at a final concentration of ~1 nM), and the recombinant IAP protein (at a concentration determined by prior titration, usually in the low nM range).
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the Kᵢ values by fitting the data to a competitive binding equation.
Experimental Workflow: FP Binding Assay
Caption: Workflow for the fluorescence polarization-based IAP binding assay.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect (IC₅₀) of this compound on cancer cell lines.
Materials:
-
MDA-MB-231 and SK-OV-3 cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
This compound is a valuable research tool for investigating the role of IAPs in cancer cell survival and apoptosis. Its potent IAP antagonistic activity makes it a promising candidate for further preclinical development, both as a monotherapy and in combination with other anti-cancer agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: SM-433 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-433 hydrochloride is a synthetic small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic, targeting the Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous protein Smac/DIABLO, SM-433 binds to IAPs, primarily the X-linked inhibitor of apoptosis protein (XIAP), thereby relieving their inhibitory effect on caspases and promoting apoptosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of cancer therapeutics.
Discovery and Rationale
The discovery of this compound stems from the understanding that cancer cells often evade apoptosis, a programmed cell death mechanism, by overexpressing IAPs. These proteins act as endogenous brakes on the apoptotic cascade by binding to and neutralizing caspases, the key executioner enzymes of apoptosis. The natural antagonist of IAPs is the mitochondrial protein Smac/DIABLO, which, upon apoptotic stimuli, is released into the cytoplasm and binds to IAPs, displacing caspases and allowing apoptosis to proceed.
SM-433 was developed as a small-molecule mimetic of the N-terminal tetrapeptide of Smac (Ala-Val-Pro-Ile), which is responsible for its binding to the BIR3 (Baculoviral IAP Repeat) domain of XIAP. The rationale behind its development was to create a therapeutic agent that could selectively target and inhibit IAPs, thereby restoring the apoptotic potential of cancer cells and rendering them more susceptible to conventional cancer therapies. This compound has demonstrated potent binding to the XIAP BIR3 domain and cytotoxic activity against various cancer cell lines.
Quantitative Data
The following table summarizes the key quantitative data for this compound, demonstrating its potency as an IAP inhibitor.
| Parameter | Value | Assay Details | Reference |
| XIAP BIR3 Binding Affinity (IC50) | < 1 µM | Competitive binding assay with a fluorescently labeled Smac-derived peptide. | Patent WO2008128171A2 |
| MDA-MB-231 Cell Viability (IC50) | < 10 µM | Cell viability assay (e.g., MTT or CellTiter-Glo) after a 72-hour incubation period. | Patent WO2008128171A2 |
| SK-OV-3 Cell Viability (IC50) | < 10 µM | Cell viability assay (e.g., MTT or CellTiter-Glo) after a 72-hour incubation period. | Patent WO2008128171A2 |
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2008128171A2. The following is a representative synthetic scheme and a general protocol derived from the patent. Note: Specific reaction conditions such as stoichiometry, temperature, and reaction times should be optimized as described in the patent.
Synthetic Scheme:
A multi-step synthesis is typically employed, involving the coupling of key building blocks containing the core scaffold and the mimicking peptide side chains, followed by deprotection and salt formation.
(A general representation of the synthetic approach is provided below. For the exact, detailed synthesis of SM-433, please refer to the examples within patent WO2008128171A2.)
General Experimental Protocol:
-
Preparation of Key Intermediates: The synthesis commences with the preparation of functionalized core structures and protected amino acid building blocks. Standard peptide coupling reagents such as HATU or HBTU are often utilized for amide bond formation.
-
Coupling Reactions: The core scaffold is sequentially coupled with the appropriate protected amino acid derivatives in a suitable solvent (e.g., DMF or DCM) in the presence of a coupling agent and a non-nucleophilic base (e.g., DIEA).
-
Deprotection: Protecting groups (e.g., Boc, Cbz) are removed under appropriate conditions (e.g., acidic for Boc, hydrogenolysis for Cbz) to yield the free amine or carboxylic acid for subsequent coupling steps.
-
Final Coupling and Purification: The final peptide-like side chains are attached, and the crude product is purified using techniques such as flash column chromatography or preparative HPLC.
-
Salt Formation: The purified free base of SM-433 is dissolved in a suitable solvent (e.g., diethyl ether or a mixture of DCM and methanol) and treated with a solution of hydrochloric acid in a non-protic solvent (e.g., HCl in diethyl ether or dioxane) to precipitate this compound. The resulting solid is then collected by filtration and dried under vacuum.
Experimental Protocols
XIAP BIR3 Binding Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of SM-433 to the XIAP BIR3 domain.
-
Principle: A fluorescently labeled peptide derived from the N-terminus of Smac binds to the XIAP BIR3 domain, resulting in a high fluorescence polarization (FP) signal. Unlabeled SM-433 competes for binding, displacing the fluorescent peptide and causing a decrease in the FP signal.
-
Materials:
-
Recombinant human XIAP BIR3 domain
-
Fluorescently labeled Smac-derived peptide (e.g., with 5-FAM)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
This compound
-
Black, low-volume 384-well plates
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the XIAP BIR3 protein and the fluorescently labeled peptide to all wells at a final concentration determined by prior optimization.
-
Add the serially diluted SM-433 or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The IC50 value is determined by plotting the FP signal against the logarithm of the SM-433 concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of SM-433 on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals, which can be solubilized and quantified by spectrophotometry.
-
Materials:
-
MDA-MB-231 and SK-OV-3 cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
A microplate spectrophotometer.
-
-
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of SM-433 or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the SM-433 concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
IAP Signaling Pathway and Mechanism of Action of SM-433
The following diagram illustrates the role of IAPs in inhibiting apoptosis and how Smac mimetics like SM-433 can reverse this inhibition.
Caption: IAP signaling and the mechanism of SM-433.
Experimental Workflow for SM-433 Evaluation
The following diagram outlines the typical workflow for the preclinical evaluation of SM-433.
Caption: Preclinical evaluation workflow for SM-433.
Conclusion
This compound is a promising IAP inhibitor with demonstrated in vitro activity. Its ability to antagonize XIAP and induce apoptosis in cancer cells makes it a valuable tool for research and a potential candidate for further drug development. The detailed protocols and data presented in this guide are intended to facilitate the advancement of research into SM-433 and other Smac mimetics as a therapeutic strategy for overcoming apoptosis resistance in cancer. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
chemical and physical properties of SM-433 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-433 hydrochloride is a potent, cell-permeable, second mitochondrial activator of caspases (Smac) mimetic that functions as an inhibitor of apoptosis proteins (IAPs). By mimicking the N-terminal tetrapeptide of mature Smac, this compound binds to IAPs, primarily the X-linked inhibitor of apoptosis protein (XIAP), relieving their inhibitory effect on caspases and thereby promoting apoptosis. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its mechanism of action, and relevant experimental data.
Chemical and Physical Properties
This compound is a synthetic small molecule with a complex heterocyclic structure. The hydrochloride salt form enhances its solubility and stability for research applications.
Chemical Identifiers
| Property | Value |
| IUPAC Name | (S)-N-((S)-1-(((S)-1-((S)-2-([1,1'-biphenyl]-2-ylmethyl)-3-oxooctahydropyrrolo[1,2-a]pyrazin-1-yl)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)-2-methylbutanamide hydrochloride |
| Molecular Formula | C₃₂H₄₃N₅O₄ · HCl |
| Molecular Weight | 598.17 g/mol (hydrochloride salt) |
| CAS Number | 1071992-81-8 |
| SMILES String | C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N1--INVALID-LINK--C[C@H]4N(C1)CCC4.Cl |
Physicochemical Data
A summary of the available quantitative data for this compound is presented below. It is important to note that detailed experimental data on some physical properties, such as a precise melting point and comprehensive solubility in various solvents, are not widely available in published literature and are primarily reported by commercial suppliers.
| Property | Value/Information |
| Melting Point | Data not available in scientific literature. |
| Solubility | Soluble in DMSO.[1] Formulations for in vivo studies can be prepared in corn oil, or aqueous solutions containing PEG300, Tween-80, and saline, or SBE-β-CD in saline.[1] |
| Appearance | White to off-white solid. |
| Storage and Stability | Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Solutions should be stored under sterile conditions. |
Mechanism of Action and Signaling Pathway
This compound exerts its pro-apoptotic effects by targeting the Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of endogenous proteins that negatively regulate apoptosis by binding to and inhibiting caspases.
As a Smac mimetic, this compound mimics the binding of the endogenous mitochondrial protein Smac/DIABLO to the baculoviral IAP repeat (BIR) domains of IAPs. This competitive binding displaces caspases from the IAPs, allowing for the activation of the apoptotic cascade. This compound has been shown to exhibit a strong binding affinity for the BIR3 domain of XIAP, with an IC₅₀ value of less than 1 µM.[1]
The signaling pathway initiated by this compound, leading to apoptosis, is depicted below.
Experimental Protocols
General Synthesis Workflow
The synthesis of a complex molecule like this compound would typically involve a multi-step process. A generalized workflow for its potential synthesis is outlined below.
Purification and Characterization
Purification:
-
High-Performance Liquid Chromatography (HPLC): This would be the primary method for purifying the final compound to a high degree. A reverse-phase C18 column with a gradient of water and acetonitrile (B52724) containing a small amount of trifluoroacetic acid (TFA) would likely be employed.
-
Crystallization: If a crystalline solid is desired, crystallization from an appropriate solvent system would be performed.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and integration of the signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Purity Analysis: Analytical HPLC would be used to determine the purity of the final compound, typically aiming for >95% or >98% for research applications.
Biological Activity and Applications
This compound's ability to induce apoptosis makes it a valuable tool for cancer research. It has been shown to exhibit strong inhibitory activity against human breast cancer cells (MDA-MB-231) and ovarian cancer cells (SK-OV-3), with IC₅₀ values of less than 10 µM for both cell lines.[1]
Potential Research Applications:
-
Investigating the role of IAPs in cancer cell survival and resistance to chemotherapy.
-
Studying the mechanisms of apoptosis induction.
-
Use as a positive control for IAP inhibitors in high-throughput screening assays.
-
Preclinical evaluation as a potential therapeutic agent, alone or in combination with other anti-cancer drugs.
Conclusion
This compound is a potent and specific inhibitor of IAPs, making it a valuable research tool for studying apoptosis and for the development of novel anti-cancer therapies. While detailed public data on its synthesis and some physical properties are limited, the available information confirms its mechanism of action and its utility in a research setting. Further investigations and publications are needed to provide a more complete physicochemical profile and detailed experimental protocols to the scientific community.
References
In-Depth Technical Guide: SM-433 Hydrochloride and its Binding Affinity for XIAP
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-433 hydrochloride is a synthetic, cell-permeable, non-peptidic small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. It is designed to target and inhibit the function of Inhibitor of Apoptosis Proteins (IAPs), with a notable binding affinity for the X-linked Inhibitor of Apoptosis Protein (XIAP). XIAP is a critical endogenous regulator of apoptosis, exerting its anti-apoptotic effects primarily by binding to and inhibiting the activity of caspases-3, -7, and -9. Overexpression of XIAP is a common feature in many cancers, contributing to therapeutic resistance and tumor survival. By mimicking the action of the endogenous IAP antagonist Smac, this compound binds to the Baculoviral IAP Repeat (BIR) domains of XIAP, thereby disrupting the XIAP-caspase interaction and promoting apoptosis. This technical guide provides a comprehensive overview of the binding affinity of this compound for XIAP, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for the BIR3 domain of XIAP has been characterized, demonstrating a potent interaction. The following table summarizes the available quantitative data.
| Compound | Target Protein | Binding Parameter | Value | Reference |
| This compound | XIAP BIR3 | IC50 | < 1 µM | [1][2] |
Note: The available public data consistently reports the IC50 value as less than 1 µM, as cited in patent WO2008128171A2. A more precise value from publicly accessible sources is not available at the time of this writing.
Experimental Protocols
The determination of the binding affinity of Smac mimetics like this compound for the XIAP BIR3 domain is commonly performed using a competitive fluorescence polarization (FP) assay. The following protocol is a detailed methodology adapted from established procedures for similar compounds.
Fluorescence Polarization-Based Competitive Binding Assay for XIAP BIR3
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a fluorescently labeled Smac-derived peptide to the XIAP BIR3 domain.
Materials:
-
XIAP BIR3 protein: Recombinant human XIAP BIR3 domain (residues 241-356), purified.
-
Fluorescent Probe: A synthetic peptide derived from the N-terminus of Smac, labeled with a fluorophore (e.g., 5-Carboxyfluorescein). A commonly used high-affinity probe is AbuRPFK-(5-Fam)-NH2.
-
This compound: Test compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: For example, 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and 0.1% BSA.
-
Black, low-volume 96- or 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the XIAP BIR3 protein in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically around the Kd of the fluorescent probe.
-
Prepare a stock solution of the fluorescent probe. The final concentration should be low (e.g., 1-5 nM) to ensure that the concentration of the protein-probe complex is sensitive to inhibition.
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
-
Assay Setup:
-
Add a fixed concentration of the XIAP BIR3 protein to each well of the microplate.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO in assay buffer) to the wells.
-
Add a fixed concentration of the fluorescent probe to all wells.
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the microplate at room temperature for a sufficient period to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes). The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using the microplate reader. The excitation and emission wavelengths should be appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-Carboxyfluorescein).
-
-
Data Analysis:
-
The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
The data are then fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes a 50% reduction in the specific binding of the fluorescent probe.
-
Visualizations
XIAP Signaling Pathway and Inhibition by SM-433
Caption: XIAP-mediated apoptosis inhibition and its reversal by SM-433.
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for Fluorescence Polarization-based binding assay.
References
Pro-Apoptotic Activity of SM-433 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-433 hydrochloride is a synthetic small molecule that functions as a Second Mitochondria-derived Activator of Caspases (Smac) mimetic. By mimicking the function of the endogenous Smac/DIABLO protein, this compound targets and inhibits the activity of Inhibitor of Apoptosis Proteins (IAPs). This action liberates the apoptotic machinery, primarily the caspase cascade, leading to programmed cell death in cancer cells. Due to its pro-apoptotic capabilities, this compound is a compound of interest in the development of novel anti-cancer therapeutics. This document provides a technical overview of its mechanism of action, available quantitative data, and relevant experimental protocols.
Core Mechanism of Action: IAP Antagonism
The primary mechanism through which this compound induces apoptosis is by antagonizing members of the IAP family, which are frequently overexpressed in cancer cells, contributing to therapeutic resistance. The key IAPs targeted are X-linked Inhibitor of Apoptosis Protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).
-
XIAP Inhibition: XIAP directly binds to and inhibits the activity of executioner caspases (caspase-3 and -7) and initiator caspase-9. This compound binds to the BIR3 domain of XIAP, preventing its interaction with caspase-9 and allowing the activation of the intrinsic apoptotic pathway.[1][2]
-
cIAP1/2 Inhibition and Degradation: Smac mimetics, including SM-433, bind to the BIR domains of cIAP1 and cIAP2. This binding event induces a conformational change that stimulates the E3 ubiquitin ligase activity of the cIAPs, leading to their auto-ubiquitination and subsequent degradation by the proteasome.[2][3]
The degradation of cIAP1/2 has a critical downstream effect: it stabilizes NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway. More importantly for immediate apoptosis, the removal of cIAPs from the TNF receptor 1 (TNFR1) signaling complex allows for the formation of a death-inducing signaling complex (DISC) involving RIPK1, FADD, and pro-caspase-8. This leads to the activation of caspase-8 and the extrinsic apoptotic pathway.[2][4] In many cancer cells, this process is amplified by an autocrine TNFα signaling loop, where the initial activation of NF-κB can induce the production of TNFα, which then acts on the cell surface receptors to further drive apoptosis in the presence of the Smac mimetic.[4][5]
Signaling Pathway Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Smac Mimetic Compounds Potentiate Interleukin-1β-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: SM-433 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SM-433 hydrochloride, a small molecule Smac mimetic and inhibitor of apoptosis proteins (IAPs). This document consolidates key data, experimental methodologies, and pathway interactions relevant to its application in research and drug development.
Core Compound Information
SM-433 is a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs), a family of proteins that are often overexpressed in cancer cells, leading to resistance to apoptosis. By mimicking the endogenous protein Smac/DIABLO, SM-433 binds to IAPs, thereby promoting programmed cell death.
Chemical Identification and Structure
While the CAS number 1071992-81-8 is formally assigned to the free base of SM-433, it is widely used in commercial and research contexts to refer to this compound.[][2][3][4][5][6]
Chemical Structure:
The structure of SM-433 is characterized by its peptide-mimicking backbone, designed to fit into the BIR domains of IAP proteins.
-
Molecular Formula: C₃₂H₄₃N₅O₄[4]
-
SMILES: C--INVALID-LINK--C(=O)NCC3=CC=CC=C3C4=CC=CC=C4)C(=O)CC(C)C">C@HNC[3]
Quantitative Biological Data
The biological activity of SM-433 has been quantified in various in vitro assays. The following table summarizes key inhibitory concentrations.
| Parameter | Description | Value | Cell Lines/Protein |
| IC₅₀ | Half-maximal inhibitory concentration for binding to XIAP BIR3 protein. | <1 µM | Purified Protein |
| IC₅₀ | Half-maximal inhibitory concentration for cell viability. | <10 µM | MDA-MB-231 (Human Breast Cancer) |
| IC₅₀ | Half-maximal inhibitory concentration for cell viability. | <10 µM | SK-OV-3 (Human Ovarian Cancer) |
Mechanism of Action and Signaling Pathway
SM-433 functions as a Smac mimetic to antagonize IAP proteins, primarily XIAP and cIAP1/2. This action leads to the activation of caspases and induction of apoptosis. Additionally, by promoting the degradation of cIAP1/2, SM-433 can also modulate the NF-κB signaling pathway.
References
Methodological & Application
Application Notes and Protocols for SM-433 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-433 hydrochloride is a synthetic, cell-permeable small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. It acts as a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of crucial regulators of programmed cell death (apoptosis). By mimicking the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the endogenous Smac protein, SM-433 binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, particularly the X-linked Inhibitor of Apoptosis Protein (XIAP).[1][2][3][4] This interaction alleviates the IAP-mediated inhibition of caspases, thereby promoting the apoptotic cascade in cancer cells.[4][5][6] Pre-clinical data indicate that this compound exhibits potent anti-proliferative activity in various cancer cell lines, making it a valuable tool for cancer research and a potential candidate for therapeutic development.
Mechanism of Action
In healthy cells, IAPs such as XIAP, cIAP1, and cIAP2 act as endogenous brakes on the apoptotic machinery. They bind to and inhibit key effector caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-9), preventing accidental or unwanted cell death.[7][8] In many cancer cells, IAPs are overexpressed, contributing to tumor survival and resistance to therapy.[6][8]
SM-433, as a Smac mimetic, competitively binds to the BIR3 domain of XIAP, displacing the inhibited caspases and allowing apoptosis to proceed.[1][2][3] Furthermore, binding of Smac mimetics to cIAP1 and cIAP2 can induce their auto-ubiquitination and subsequent proteasomal degradation. This degradation can lead to the activation of the non-canonical NF-κB pathway and, in some contexts, sensitize cells to TNFα-induced apoptosis.[4][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Design, Synthesis, Evaluation and Crystallographic Studies of Conformationally Constrained Smac Mimetics as Inhibitors of the X-linked Inhibitor of Apoptosis Protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IAP Inhibition [merckgrouponcology.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 9. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SM-433 Hydrochloride in MDA-MB-231 Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The MDA-MB-231 cell line is a widely utilized model for triple-negative breast cancer (TNBC), an aggressive subtype with limited targeted therapeutic options.[1][2] These cells are characterized by their epithelial-like morphology and high metastatic potential. This document provides detailed protocols for the use of SM-433 hydrochloride, a novel investigational compound, in studying its effects on MDA-MB-231 cells. The included methodologies cover the assessment of cell viability, migration, and the investigation of underlying signaling pathways.
While specific data on this compound is not yet publicly available, this document serves as a comprehensive template for researchers. The experimental designs and data presentation formats are based on established protocols for similar compounds investigated in MDA-MB-231 cells. Researchers should substitute the placeholder data with their experimental results for this compound.
Data Presentation
Table 1: Cytotoxicity of this compound on MDA-MB-231 Cells
This table should be used to summarize the half-maximal inhibitory concentration (IC50) values obtained from cell viability assays.
| Compound | Incubation Time (h) | IC50 (µM) |
| This compound | 24 | User to input data |
| This compound | 48 | User to input data |
| This compound | 72 | User to input data |
| Doxorubicin (Control) | 72 | Example: 0.58[3] |
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
This table is designed to present data from flow cytometry analysis of the cell cycle.
| Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | User to input data | User to input data | User to input data | User to input data |
| This compound (X µM) | User to input data | User to input data | User to input data | User to input data |
| This compound (Y µM) | User to input data | User to input data | User to input data | User to input data |
Table 3: Impact of this compound on Protein Expression in MDA-MB-231 Cells
This table is for summarizing the results of Western blot analyses, showing changes in the expression of key proteins.
| Target Protein | Treatment (Concentration) | Fold Change vs. Control |
| p-EGFR | This compound (X µM) | User to input data |
| Total EGFR | This compound (X µM) | User to input data |
| p-STAT3 | This compound (X µM) | User to input data |
| Total STAT3 | This compound (X µM) | User to input data |
| Cyclin D1 | This compound (X µM) | User to input data |
| β-actin (Loading Control) | This compound (X µM) | 1.0 |
Experimental Protocols
Cell Culture and Maintenance
The human triple-negative breast cancer cell line MDA-MB-231 should be cultured in DMEM high glucose medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4] Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[4] Subculture should be performed when cells reach 80-85% confluency.[4]
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound.
-
Seed MDA-MB-231 cells in 96-well plates at a density of 4 x 10³ cells/well and allow them to adhere overnight.[5]
-
Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.[5]
-
Following treatment, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[5]
-
Remove the supernatant and add 110 µL of DMSO to dissolve the formazan (B1609692) crystals.[5]
-
Measure the optical density at 490 nm using a microplate reader.[5]
Wound Healing Assay for Cell Migration
This assay is used to assess the effect of this compound on cell migration.
-
Seed MDA-MB-231 cells in 12-well plates and grow to confluence.[5]
-
Create a scratch in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0, 24, and 48 hours.
-
Measure the wound area to quantify cell migration.
Western Blot Analysis
This protocol is for analyzing changes in protein expression.
-
Seed MDA-MB-231 cells in 6-well plates at a density of 4 x 10⁵ cells/well and allow them to attach overnight.[5]
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease inhibitors.[5]
-
Determine protein concentration using a BCA assay.
-
Separate total cellular proteins by SDS-PAGE and transfer to a PVDF membrane.[5]
-
Probe the membrane with primary antibodies against target proteins, followed by HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle progression.
-
Treat MDA-MB-231 cells (1–5 x 10⁵) with this compound for 24 or 48 hours.[3]
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight.[3][6]
-
Resuspend the fixed cells in PBS containing RNase and propidium (B1200493) iodide.[3][6]
-
Analyze the cell cycle distribution using a flow cytometer.[3]
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound in MDA-MB-231 cells.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound effects.
References
- 1. Quantitative Structure–Activity Relationship Evaluation of MDA-MB-231 Cell Anti-Proliferative Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morin Sensitizes MDA-MB-231 Triple-Negative Breast Cancer Cells to Doxorubicin Cytotoxicity by Suppressing FOXM1 and Attenuating EGFR/STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. Suppression of migration and invasion by taraxerol in the triple-negative breast cancer cell line MDA-MB-231 via the ERK/Slug axis | PLOS One [journals.plos.org]
- 6. Cell Fate following Irradiation of MDA-MB-231 and MCF-7 Breast Cancer Cells Pre-Exposed to the Tetrahydroisoquinoline Sulfamate Microtubule Disruptor STX3451 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SM-433 Hydrochloride Effects on SK-OV-3 Ovarian Cancer Cell Line
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ovarian cancer remains a significant cause of mortality among gynecological malignancies, with a pressing need for novel therapeutic agents. The SK-OV-3 human ovarian adenocarcinoma cell line is a widely utilized model for ovarian cancer research.[1][2][3] Established from the ascites of a 64-year-old female with an ovarian serous cystadenocarcinoma, this cell line is known for its resistance to several cytotoxic drugs, including cisplatin (B142131) and doxorubicin, making it a valuable tool for screening new anti-cancer compounds.[1][4] SM-433 hydrochloride is a novel small molecule compound under investigation for its potential anti-neoplastic properties. This application note provides detailed protocols for evaluating the in vitro efficacy of this compound on the SK-OV-3 cell line, focusing on its effects on cell viability, apoptosis induction, and cell cycle progression.
Materials and Methods
Cell Culture
The SK-OV-3 human ovarian cancer cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% L-glutamine.[5] Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.[5] For experiments, cells were seeded at appropriate densities and allowed to attach overnight.
Reagents
-
This compound
-
SK-OV-3 cell line (ATCC® HTB-77™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium (B1200493) Iodide (PI)
-
RNase A
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Protocol:
-
Seed SK-OV-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Protocol:
-
Seed SK-OV-3 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with selected concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10][11]
Protocol:
-
Seed SK-OV-3 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with selected concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Results
Effects of this compound on SK-OV-3 Cell Viability
The viability of SK-OV-3 cells was assessed after 48 hours of treatment with this compound. The results indicate a dose-dependent decrease in cell viability.
Table 1: SK-OV-3 Cell Viability after this compound Treatment
| Concentration (µM) | Mean Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 4.2 |
| 1 | 95.3 | ± 3.8 |
| 5 | 82.1 | ± 5.1 |
| 10 | 65.7 | ± 4.5 |
| 25 | 41.2 | ± 3.9 |
| 50 | 22.5 | ± 2.7 |
| 100 | 8.9 | ± 1.5 |
This compound Induces Apoptosis in SK-OV-3 Cells
To determine if the observed decrease in cell viability was due to apoptosis, Annexin V-FITC and PI staining was performed. Treatment with this compound for 48 hours led to a significant increase in the percentage of apoptotic cells.
Table 2: Apoptosis in SK-OV-3 Cells Treated with this compound
| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 94.2 ± 2.1 | 3.1 ± 0.8 | 2.7 ± 0.5 |
| 10 | 70.3 ± 3.5 | 15.8 ± 2.2 | 13.9 ± 1.9 |
| 25 | 45.1 ± 4.2 | 28.4 ± 3.1 | 26.5 ± 2.8 |
| 50 | 20.7 ± 2.9 | 42.6 ± 4.5 | 36.7 ± 3.7 |
This compound Induces G2/M Cell Cycle Arrest in SK-OV-3 Cells
The effect of this compound on cell cycle progression was analyzed by flow cytometry. The results show an accumulation of cells in the G2/M phase, suggesting that this compound induces cell cycle arrest at this checkpoint.
Table 3: Cell Cycle Distribution of SK-OV-3 Cells after this compound Treatment
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 58.3 ± 3.1 | 25.1 ± 2.4 | 16.6 ± 1.9 |
| 10 | 52.1 ± 2.8 | 23.5 ± 2.1 | 24.4 ± 2.5 |
| 25 | 40.7 ± 3.3 | 18.9 ± 1.8 | 40.4 ± 3.6 |
| 50 | 28.5 ± 2.6 | 12.3 ± 1.5 | 59.2 ± 4.1 |
Visualizations
Caption: Experimental workflow for assessing the effects of this compound on SK-OV-3 cells.
Caption: Proposed signaling pathway for this compound in SK-OV-3 cells.
Discussion
The data presented in this application note demonstrate that this compound exhibits significant cytotoxic effects on the SK-OV-3 ovarian cancer cell line. The compound effectively reduces cell viability in a dose-dependent manner, with a potent inhibitory effect observed at micromolar concentrations.
Furthermore, the induction of apoptosis is a key mechanism of this compound-mediated cell death. The significant increase in both early and late apoptotic cell populations suggests that the compound activates the apoptotic cascade. This is a desirable characteristic for an anti-cancer agent, as it leads to programmed cell death without inducing an inflammatory response.
The cell cycle analysis reveals that this compound causes a prominent G2/M phase arrest. This indicates that the compound may interfere with the machinery that governs the G2 to M phase transition, such as the activity of cyclin-dependent kinases (CDKs) or the integrity of the mitotic spindle. By arresting cells at the G2/M checkpoint, this compound prevents them from entering mitosis and proliferating.
References
- 1. mskcc.org [mskcc.org]
- 2. SK-OV-3 - Wikipedia [en.wikipedia.org]
- 3. SK-OV-3 Cell Line - Creative Biogene [creative-biogene.com]
- 4. SK-OV-3 Cells [cytion.com]
- 5. Different Cell Cycle Modulation in SKOV-3 Ovarian Cancer Cell Line by Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for SM-433 Hydrochloride (Trazodone Hydrochloride) In Vivo Studies
Disclaimer: The compound identifier "SM-433" corresponds to Trazodone (B27368) Hydrochloride, a widely marketed antidepressant and hypnotic agent. The following information is intended for research and drug development professionals for preclinical in vivo studies. It is crucial to note that these are not clinical recommendations for human use. All animal research should be conducted under approved ethical guidelines and protocols.
Introduction
Trazodone is a triazolopyridine derivative belonging to the serotonin (B10506) antagonist and reuptake inhibitors (SARIs) class of drugs.[1] It is primarily used for the treatment of major depressive disorder and is also prescribed off-label for insomnia due to its sedative effects.[1][2] Trazodone's mechanism of action involves the inhibition of the serotonin transporter (SERT) and antagonism of serotonin 5-HT2A and 5-HT2C receptors.[1] It also has antagonistic effects on α1-adrenergic and histamine (B1213489) H1 receptors, contributing to its sedative properties.[2][3]
Recommended In Vivo Dosages
The recommended dosage of Trazodone hydrochloride in vivo varies depending on the animal model and the intended therapeutic effect. The following tables summarize dosages used in published preclinical studies.
Table 1: Recommended Dosages in Rodent Models
| Animal Model | Dosage Range | Route of Administration | Therapeutic Area | Reference |
| Mouse (C57BL/6J) | 10 - 60 mg/kg | Oral (voluntary) | Sleep Promotion | [4][5][6][7][8] |
| Rat (Sprague-Dawley) | 2.5 - 20 mg/kg | Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.) | Pharmacokinetics, Sleep Promotion | [5][9][10] |
| Rat | 4 - 20 mg/kg | Oral | Metabolism and Distribution | [11] |
Table 2: Clinical Dosages in Humans (for reference)
| Indication | Starting Dose | Maximum Dose | Formulation | Reference |
| Major Depressive Disorder | 75 - 150 mg/day | 600 mg/day (hospitalized) | Immediate & Prolonged Release | [1] |
| Insomnia (off-label) | 25 - 100 mg/day | Not specified | Immediate Release | [2][8] |
Pharmacokinetic Parameters
The following tables provide a summary of key pharmacokinetic parameters of Trazodone in different species.
Table 3: Pharmacokinetic Parameters in Rodents
| Animal Model | Administration | Tmax | Key Findings | Reference |
| Rat | 4 mg/kg (oral) | ~15 minutes | Rapid absorption. | [11] |
| Rat | 20 mg/kg (i.p.) | Not specified | Brain concentrations exceed plasma concentrations. | [9] |
Table 4: Pharmacokinetic Parameters in Humans
| Parameter | Value | Conditions | Reference |
| Bioavailability | 63 - 91% | Oral | [12] |
| Tmax | ~1 hour (fasted), up to 8 hours | Oral | [3][12] |
| Protein Binding | 89 - 95% | In vitro | [12] |
| Metabolism | Extensively by hepatic CYP3A4 to m-CPP (active metabolite) | Not specified | [3][12] |
| Elimination Half-life | Biphasic: 3-6 hours (initial), 5-9 hours (terminal) | Not specified | [12] |
| Excretion | ~70-75% renal, ~21% fecal | Not specified | [12] |
Experimental Protocols
Voluntary Oral Administration in Mice for Sleep Studies
This protocol is adapted from studies investigating the effects of Trazodone on sleep architecture in mice.[4][8]
Objective: To assess the dose-dependent effects of Trazodone on sleep patterns.
Materials:
-
Trazodone hydrochloride powder (e.g., Sigma-Aldrich, catalog number T6154)[8]
-
Distilled water
-
Palatable food (e.g., a small piece of sweetened dough or other preferred food item)
-
C57BL/6J mice[7]
-
EEG/EMG recording equipment
Procedure:
-
Drug Preparation: Dissolve Trazodone HCl powder in distilled water to achieve a concentration of 10-50 mg/mL.[8]
-
Dose Formulation: Immediately before administration, mix the Trazodone solution with a pre-weighed amount of palatable food to achieve the desired doses (e.g., 10, 40, and 60 mg/kg).[8] The volume of the dissolved Trazodone solution should be kept consistent across different doses (e.g., 0.8–1.2 mL/kg).[8]
-
Acclimation: Prior to the experiment, acclimate the mice to the palatable food to ensure voluntary consumption.
-
Administration: Provide the Trazodone-containing food to the mice at the beginning of their rest phase.[4]
-
Monitoring: Record EEG/EMG data to analyze time spent in different vigilance states (NREM sleep, REM sleep, wakefulness) and power spectra.[4][7]
Experimental Workflow for Murine Sleep Study
Caption: Workflow for assessing Trazodone's effect on mouse sleep.
Mechanism of Action
Trazodone exerts its effects through a multi-target mechanism. Its primary actions are:
-
Serotonin 2A (5-HT2A) Receptor Antagonism: This is believed to be a key contributor to its antidepressant and hypnotic effects.[2]
-
Serotonin Transporter (SERT) Inhibition: Trazodone weakly inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft.[1]
-
α1-Adrenergic Receptor Antagonism: This action is associated with orthostatic hypotension and sedation.[3]
-
Histamine H1 Receptor Antagonism: This contributes significantly to the sedative effects of Trazodone.[3]
Signaling Pathway of Trazodone
Caption: Trazodone's multi-target mechanism of action.
References
- 1. Rediscovering Trazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trazodone for Insomnia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The effects of acute trazodone administration on sleep in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. The effects of acute trazodone administration on sleep in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of trazodone after different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Preparation of SM-433 Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of SM-433 hydrochloride, a Smac mimetic and an inhibitor of apoptosis proteins (IAPs). Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in downstream experimental assays. The information presented here is intended to provide researchers with the necessary guidelines for accurate and safe handling of this compound in a laboratory setting.
Introduction
SM-433 is a potent Smac mimetic that targets inhibitor of apoptosis proteins (IAPs), such as XIAP, cIAP1, and cIAP2. By mimicking the endogenous mitochondrial protein Smac/DIABLO, SM-433 binds to IAPs and promotes their degradation, thereby sensitizing cancer cells to apoptotic stimuli. Due to its therapeutic potential, the accurate preparation of this compound solutions is a critical first step for in vitro and in vivo studies. This protocol outlines the necessary steps to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO).
Physicochemical Data and Solubility
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula (Free Base) | C₃₂H₄₃N₅O₄ | [1] |
| Molecular Weight (Free Base) | 561.71 g/mol | [2] |
| Molecular Weight (Hydrochloride Salt) | 598.17 g/mol | Calculated |
| Appearance | Solid | [2] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMSO | [3] |
| Recommended Solvent | DMSO | [3] |
Safety and Handling Precautions
As with any chemical reagent, proper safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves) when handling the solid compound and its solutions.
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
-
Disposal: Dispose of unused solutions and contaminated materials in accordance with local, state, and federal regulations.[1]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5%
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Water bath or sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile, empty vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.98 mg of this compound (Molecular Weight: 598.17 g/mol ).
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage Conditions: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] When ready to use, thaw an aliquot at room temperature and vortex briefly before making further dilutions.
Caption: Workflow for preparing this compound stock solution.
Mechanism of Action: IAP Inhibition
SM-433 acts as a Smac mimetic, targeting the BIR domains of IAP proteins. This binding event disrupts the interaction between IAPs and caspases, leading to the activation of the apoptotic signaling cascade.
Caption: Simplified signaling pathway of this compound.
Conclusion
The protocol detailed in this application note provides a standardized method for the preparation of this compound stock solutions. Accurate preparation and proper storage are essential for obtaining reliable and reproducible results in downstream applications. By following these guidelines, researchers can ensure the integrity of their experiments and contribute to the growing body of knowledge on IAP inhibitors.
References
Application Notes and Protocols: SM-433 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-433 hydrochloride is a potent, cell-permeable small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. By mimicking the endogenous protein Smac/DIABLO, this compound targets and inhibits the activity of Inhibitor of Apoptosis Proteins (IAPs). This interference with a key cell survival pathway leads to the activation of caspases and the induction of apoptosis, making it a compound of significant interest in cancer research and drug development. These application notes provide detailed information on the solubility of this compound, protocols for its use in cell-based assays, and an overview of its mechanism of action.
Data Presentation
Solubility of this compound
The solubility of this compound in commonly used laboratory solvents is summarized below. It is crucial to ensure complete dissolution of the compound to achieve accurate and reproducible experimental results.
| Solvent | Solubility | Molar Concentration (at max solubility) | Preparation Notes |
| DMSO | ≥ 45 mg/mL | ~75.2 mM | vortexing. |
| Water | 25 mg/mL | ~41.8 mM | Requires ultrasonication, warming, and heating to 60°C for complete dissolution.[1] |
Note: The molecular weight of this compound is approximately 598.2 g/mol .
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, deionized or distilled water
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
-
Sterile microcentrifuge tubes or vials
Procedure for DMSO Stock Solution (e.g., 10 mM):
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 0.598 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Procedure for Water Stock Solution (e.g., 10 mM):
-
Weigh out the desired amount of this compound powder.
-
Add the required volume of sterile water.
-
To facilitate dissolution, sonicate the solution in an ultrasonic bath.
-
Gently warm the solution while mixing. For achieving higher concentrations, heating up to 60°C may be necessary.[1]
-
Ensure the solution is clear and free of any visible precipitate before use.
-
It is recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For cell culture applications, sterile filter the final aqueous solution through a 0.22 µm filter.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a general method to assess the cytotoxic effects of this compound on a cancer cell line. Optimization of cell number, drug concentration, and incubation time is recommended for each specific cell line and experimental condition.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, SK-OV-3)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the DMSO stock solution in complete culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound, as a Smac mimetic, targets IAPs, which are key regulators of apoptosis. The diagram below illustrates the simplified signaling pathway.
Caption: IAP-mediated apoptosis signaling pathway.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the key steps in performing a cell viability assay to evaluate the efficacy of this compound.
References
Application Notes: Evaluating Apoptosis Induction by SM-433 Hydrochloride Using Annexin V Staining
Introduction
SM-433 hydrochloride is a compound under investigation for its therapeutic potential. A critical aspect of characterizing the mechanism of action of any new compound is to determine its effect on cell viability and its potential to induce programmed cell death, or apoptosis. The Annexin V assay is a widely used and reliable method for detecting one of the earliest events in apoptosis—the externalization of phosphatidylserine (B164497) (PS). In healthy, viable cells, PS is exclusively located on the inner leaflet of the plasma membrane. During the initial phases of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[1][2] This application note provides a detailed protocol for utilizing an Annexin V-based apoptosis assay to quantify the apoptotic effects of this compound on a selected cell line.
Principle of the Assay
The assay distinguishes between healthy, early apoptotic, and late apoptotic or necrotic cells.[3]
-
Healthy Cells: Annexin V-negative and Propidium Iodide (PI)-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative. The cell membrane is still intact.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive. The membrane integrity is compromised, allowing PI to enter and stain the cellular DNA.[1][3]
This dual-staining approach allows for the quantitative assessment of the apoptotic cell population following treatment with this compound.
Experimental Protocols
Materials
-
Target cells (e.g., a relevant cancer cell line)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS), cold[3]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol: Induction of Apoptosis
-
Cell Seeding: Seed the target cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Treat the cells with increasing concentrations of this compound (e.g., 0 µM, 10 µM, 50 µM, 100 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-only control.[3]
-
Positive Control: For a positive control for apoptosis, treat a separate well of cells with a known apoptosis-inducing agent (e.g., staurosporine).
Protocol: Annexin V and PI Staining
-
Cell Harvesting:
-
For adherent cells, gently collect the cell culture medium (which contains floating, potentially apoptotic cells) into a conical tube.
-
Wash the adherent cells with PBS and then detach them using a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the previously collected medium.
-
For suspension cells, simply collect the cells into a conical tube.
-
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells once with cold PBS.[2]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[4] Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[3]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[3]
Data Presentation
The data obtained from the flow cytometry analysis can be summarized in the following table. The percentages represent the proportion of cells in each quadrant of the flow cytometry plot.
| Treatment Group (SM-433 HCl) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 µM | 85.6 ± 3.4 | 8.9 ± 1.5 | 5.5 ± 1.1 |
| 50 µM | 60.3 ± 4.5 | 25.1 ± 3.2 | 14.6 ± 2.8 |
| 100 µM | 35.8 ± 5.1 | 45.7 ± 4.9 | 18.5 ± 3.3 |
| Positive Control | 15.4 ± 2.9 | 60.2 ± 5.5 | 24.4 ± 4.1 |
Note: The data presented in this table is hypothetical and serves as an example of how to present results from an apoptosis assay.
Visualization
Diagram of the Experimental Workflow
Caption: Workflow for Annexin V Apoptosis Assay.
Generalized Apoptosis Signaling Pathways
Caption: Intrinsic and extrinsic apoptosis pathways.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
SM-433 Hydrochloride: A Potent Smac Mimetic for Inducing Apoptosis in Cancer Cells
Application Note
Introduction
SM-433 hydrochloride is a novel, cell-permeable, small-molecule Smac (Second Mitochondria-derived Activator of Caspases) mimetic that functions as a potent inhibitor of the Inhibitor of Apoptosis Proteins (IAPs). By mimicking the action of the endogenous pro-apoptotic protein Smac/DIABLO, this compound relieves the IAP-mediated suppression of caspases, thereby promoting the induction of apoptosis in cancer cells. This compound demonstrates high-affinity binding to the BIR3 (Baculoviral IAP Repeat) domain of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of the intrinsic apoptotic pathway.
Mechanism of Action
In many cancer types, the overexpression of IAPs, such as XIAP and cellular IAPs (cIAP1/2), confers resistance to apoptosis, a critical mechanism for tumor cell survival and resistance to therapy. IAPs function by directly binding to and inhibiting caspases, the key executioners of apoptosis.
This compound acts as an IAP antagonist. Its proposed mechanism involves:
-
Binding to XIAP: SM-433 binds with high affinity to the BIR3 domain of XIAP, preventing it from inhibiting caspase-9. This allows for the activation of the caspase cascade.
-
Inducing cIAP Degradation: Like other Smac mimetics, it is anticipated that this compound also targets cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent degradation by the proteasome. This degradation can lead to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway, which can, in some contexts, lead to the production of TNF-α, further sensitizing cells to apoptosis.
The culmination of these actions is the efficient induction of apoptosis in cancer cells that are dependent on IAP-mediated survival.
Data Summary
Quantitative data on the activity of SM-433 is currently limited in peer-reviewed literature, with primary information derived from patent literature and commercial suppliers.
| Parameter | Value | Target/Cell Line | Reference |
| Binding Affinity (IC50) | < 1 µM | XIAP BIR3 Protein | [1][2] |
| Inhibitory Activity (IC50) | < 10 µM | MDA-MB-231 (Human Breast Cancer) | [1] |
| Inhibitory Activity (IC50) | < 10 µM | SK-OV-3 (Ovarian Cancer) | [1] |
Visualized Signaling Pathway
Caption: Mechanism of this compound in inducing apoptosis.
Experimental Protocols
The following are generalized protocols for experiments commonly used to characterize Smac mimetics like this compound. These are based on standard methodologies in the field.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, SK-OV-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Experimental workflow for apoptosis analysis via flow cytometry.
Protocol 3: Western Blot for Caspase Cleavage
Objective: To detect the activation of caspases, a hallmark of apoptosis, following treatment with this compound.
Materials:
-
Treated cell pellets (from Protocol 2, before staining)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-XIAP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the changes in protein levels, particularly the appearance of cleaved forms of Caspase-3 and PARP.
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. The information on this compound is based on limited available data, and further research is needed for a comprehensive understanding of its biological activities.
References
Application Notes and Protocols: SM-433 Hydrochloride and TRAIL Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic anti-cancer effects of combining SM-433 hydrochloride, a Smac mimetic, with TNF-related apoptosis-inducing ligand (TRAIL). While specific studies on this compound in this combination are not extensively documented in publicly available literature, the information herein is based on the well-established mechanism of action for Smac mimetics in sensitizing cancer cells to TRAIL-induced apoptosis.
Introduction
TNF-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells.[1][2][3] However, many cancer cells exhibit intrinsic or acquired resistance to TRAIL-mediated apoptosis.[1][2][3] A primary mechanism of this resistance is the overexpression of Inhibitor of Apoptosis Proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAPs 1 and 2 (cIAP1 and cIAP2).[1][3]
This compound is a Smac mimetic, a class of drugs designed to mimic the function of the endogenous pro-apoptotic protein, Second Mitochondria-derived Activator of Caspases (Smac/DIABLO).[4] Smac mimetics function as IAP antagonists. By inhibiting IAPs, this compound can restore the apoptotic signaling pathway, thereby sensitizing resistant cancer cells to TRAIL.[1][2][3]
Mechanism of Action: Synergistic Apoptosis Induction
The combination of a Smac mimetic like this compound and TRAIL leverages a two-pronged attack to induce apoptosis in cancer cells.
-
TRAIL-Induced Extrinsic Apoptosis Pathway: TRAIL binds to its death receptors (DR4 and DR5) on the surface of cancer cells. This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8.[5]
-
IAP-Mediated Inhibition in Resistant Cells: In TRAIL-resistant cancer cells, IAPs (particularly cIAP1, cIAP2, and XIAP) interfere with this process. cIAPs can ubiquitinate and degrade components of the DISC, while XIAP can directly inhibit activated caspase-3 and -7, downstream effector caspases.[1][6]
-
This compound as an IAP Antagonist: this compound, being a Smac mimetic, binds to IAPs, primarily through their BIR domains. This binding prevents IAPs from inhibiting caspases and can lead to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[1][2]
-
Sensitization to TRAIL: By neutralizing the inhibitory effects of IAPs, this compound allows for robust activation of caspase-8 at the DISC upon TRAIL stimulation. Activated caspase-8 then initiates a caspase cascade, leading to the activation of executioner caspases (caspase-3 and -7) and ultimately, apoptosis.[1][5][6]
Signaling Pathway of this compound and TRAIL Combination Therapy
Quantitative Data Summary
The following table summarizes data from studies using various Smac mimetics in combination with TRAIL in different cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Smac Mimetic | Cancer Cell Line | Smac Mimetic Conc. | TRAIL Conc. | Observed Effect |
| LCL-161 | MDA-MB-468 (Breast) | Not specified | Not specified | Induction of apoptosis and caspase-8 cleavage[5] |
| LCL-161 | CAMA-1 (Breast) | Not specified | Not specified | Induction of apoptosis and caspase-8 cleavage[5] |
| IAP Antagonists | MDA-MB-231 (Breast) | 5 µM | 20 ng/mL | Potent sensitization to TRAIL-induced apoptosis[1] |
| Smac012 (dimeric) | K562 (Leukemia) | 10 µM | 50 ng/mL | Synergistic inhibition of proliferation and induction of apoptosis[7] |
| Compound-A | Bladder Cancer Lines | Not specified | Not specified | Augmentation of TRAIL-induced apoptosis; cleavage of procaspase-3 and -7[6] |
| SM83 | HCT-116 (Colorectal) | Not specified | Not specified | Synergistic apoptotic response in 3D cultures[8] |
| Birinapant | MDA-MB-453 (Breast) | Not specified | Not specified | Induction of apoptosis when used in combination[9] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in studies of Smac mimetics and TRAIL combination therapies. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTS/WST-8)
Objective: To determine the effect of this compound, TRAIL, and their combination on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Recombinant human TRAIL
-
MTS or WST-8 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and TRAIL in complete medium.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
This compound alone at various concentrations.
-
TRAIL alone at various concentrations.
-
A combination of this compound and TRAIL at various concentrations.
-
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.[7]
-
Add MTS or WST-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells following treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Recombinant human TRAIL
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with vehicle, this compound, TRAIL, or the combination for a predetermined time (e.g., 24 hours).[10]
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive cells are undergoing apoptosis.
Protocol 3: Western Blotting for Caspase Cleavage
Objective: To detect the activation of caspases as a marker of apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm plates
-
This compound
-
Recombinant human TRAIL
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-8, anti-cleaved caspase-3, anti-PARP, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells as described in Protocol 2.
-
Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The presence of cleaved forms of caspases and PARP indicates apoptosis activation.
Experimental Workflow for Combination Therapy Study
Conclusion
The combination of this compound and TRAIL represents a promising therapeutic strategy to overcome TRAIL resistance in various cancers. By targeting IAPs, this compound effectively sensitizes cancer cells to TRAIL-induced apoptosis. The protocols and data presented here provide a framework for researchers to investigate this synergistic interaction further and to develop more effective anti-cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small-molecule IAP antagonists sensitize cancer cells to TRAIL-induced apoptosis: roles of XIAP and cIAPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Induction of Breast Cancer Cell Apoptosis by TRAIL and Smac Mimetics: Involvement of RIP1 and cFLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Smac mimetic reverses resistance to TRAIL and chemotherapy in human urothelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. EGFR-targeted TRAIL and a Smac mimetic synergize to overcome apoptosis resistance in KRAS mutant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Navigating SM-433 Hydrochloride: A Technical Guide for Researchers
Technical Support Center – SM-433 Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of this compound, a potent Smac mimetic and inhibitor of apoptosis proteins (IAPs). Addressing common challenges encountered during experimental workflows, this resource offers troubleshooting advice and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).
Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous solution.
-
Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween-80 or Pluronic F-68, can help to maintain the compound's solubility. A final concentration of 0.1% to 0.5% is a good starting point.
-
Employ a Co-solvent: For in vivo studies, co-solvents like PEG300 or SBE-β-CD are often used to improve solubility.[1]
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolution, but ensure the temperature does not exceed a point that could cause degradation.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintaining the integrity of this compound.
| Formulation | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C or -80°C | Long-term | Protect from light and moisture. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | Up to 1 month | For shorter-term storage. |
| Aqueous Working Solutions | 2-8°C | Use immediately | Prepare fresh for each experiment to avoid degradation. |
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions can be influenced by pH, temperature, and light exposure. It is highly recommended to prepare aqueous working solutions fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protected from light. For any extended use, it is advisable to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Solvent purity issues or exceeding solubility limit. | Ensure the use of high-purity, anhydrous DMSO. If precipitation persists, gently warm the solution and sonicate. If it does not dissolve, the solubility limit may have been exceeded. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Aliquot stock solutions to minimize freeze-thaw cycles. Prepare aqueous solutions fresh before each use. Protect all solutions from light. |
| Low cellular uptake or in vivo efficacy | Poor bioavailability due to solubility issues in the final formulation. | Optimize the delivery vehicle. For in vivo studies, consider formulations with PEG300, Tween-80, or SBE-β-CD to improve solubility and bioavailability.[1] |
Experimental Protocols & Methodologies
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound using a calibrated balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
In Vivo Formulation Protocol
This protocol provides an example of how to prepare a dosing solution of this compound for in vivo experiments, starting from a DMSO stock solution.
Materials:
-
This compound DMSO stock solution (e.g., 45 mg/mL)[1]
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
To prepare a 1 mL working solution with a final concentration of 4.5 mg/mL, start with 100 µL of a 45 mg/mL DMSO stock solution.[1]
-
Add the DMSO stock solution to 400 µL of PEG300 and mix thoroughly by vortexing.[1]
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.[1]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.[1]
-
Vortex the final solution thoroughly before administration. This formulation should be prepared fresh before each use.
Visualizing the Mechanism of Action
This compound Signaling Pathway
This compound is a Smac mimetic that targets Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAP1/2. By mimicking the endogenous protein Smac/DIABLO, this compound binds to IAPs, thereby relieving their inhibitory effect on caspases and promoting apoptosis.
Caption: Mechanism of this compound in promoting apoptosis.
Experimental Workflow for Solubility Testing
The following diagram outlines a typical workflow for assessing the solubility of this compound in various solvents.
Caption: Workflow for determining this compound solubility.
References
optimizing SM-433 hydrochloride working concentration
Welcome to the technical support center for SM-433 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this potent Smac mimetic and IAP inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Smac mimetic that functions as an inhibitor of Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP1, and cIAP2.[1][2] By mimicking the endogenous protein Smac/DIABLO, SM-433 binds to IAPs, thereby relieving their inhibitory effect on caspases.[3] This leads to the activation of the caspase cascade and induction of apoptosis. In many cancer cells, the single-agent activity of Smac mimetics is dependent on the induction of an autocrine TNFα signaling loop, which further promotes apoptosis through the extrinsic pathway.[3][4]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: The optimal working concentration of this compound is cell-line dependent and should be determined empirically for your specific model system. Based on available data, a good starting point for a dose-response experiment is a concentration range of 0.1 µM to 10 µM. This compound has demonstrated inhibitory activity in the low micromolar range in several cancer cell lines.[2]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution of this compound in a suitable organic solvent such as DMSO. For example, a 10 mM stock solution can be prepared. The stock solution should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.[2] When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration.
Q4: How can I assess the efficacy of this compound in my cell line?
A4: The efficacy of this compound can be evaluated through various in vitro assays. A cell viability assay, such as the MTT or CCK-8 assay, is recommended to determine the IC50 value in your cell line.[5][6] To confirm the induction of apoptosis, an Annexin V/Propidium Iodide staining assay followed by flow cytometry is a standard method.[7][8] Furthermore, to verify the mechanism of action, you can perform a western blot to observe the degradation of IAPs (e.g., cIAP1) and the cleavage of caspase-3.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed | Cell line may be resistant to this compound. | Some cell lines exhibit resistance to Smac mimetics. This can be due to various factors, including the upregulation of anti-apoptotic proteins or defects in the apoptotic signaling pathway.[3][4] Consider combining this compound with other pro-apoptotic agents, such as TRAIL or conventional chemotherapy, to enhance its efficacy.[10] |
| Insufficient drug concentration or incubation time. | Perform a dose-response experiment with a wider concentration range (e.g., up to 25 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line. | |
| Drug degradation. | Ensure proper storage of the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[2] Prepare fresh working solutions for each experiment. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure a consistent number of cells are seeded for each experiment, as cell density can influence the response to treatment. |
| Contamination of cell culture. | Regularly check your cell cultures for any signs of contamination. | |
| Inaccurate pipetting. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate drug concentrations. | |
| Unexpected off-target effects | High drug concentration. | High concentrations of any compound can lead to off-target effects. Try to use the lowest effective concentration determined from your dose-response experiments. |
| Compound precipitation in media. | Visually inspect the culture medium after adding this compound to ensure it is fully dissolved. If precipitation is observed, consider preparing a fresh, lower concentration working solution. | |
| No degradation of cIAP1 observed in Western Blot | Insufficient treatment time. | The degradation of cIAP1 can be a rapid event. Perform a time-course experiment with shorter time points (e.g., 1, 2, 4, 8 hours) to capture the degradation. |
| Poor antibody quality. | Use a validated antibody for cIAP1 and include a positive control if possible. | |
| Inefficient protein extraction or blotting. | Ensure your lysis buffer is effective and that the protein transfer to the membrane was successful. A Ponceau S stain can verify transfer efficiency. |
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (XIAP BIR3 protein) | < 1 µM | MedchemExpress[2] |
| IC50 (MDA-MB-231 human breast cancer cells) | < 10 µM | MedchemExpress[2] |
| IC50 (SK-OV-3 ovarian cancer cells) | < 10 µM | MedchemExpress[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for IAP Degradation and Caspase Cleavage
This protocol outlines the steps to detect changes in protein levels following this compound treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., cIAP1, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes how to quantify apoptosis using flow cytometry.
-
Cell Treatment: Treat cells with this compound as desired.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 4. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Smac mimetic reverses resistance to TRAIL and chemotherapy in human urothelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
preventing SM-433 hydrochloride precipitation in media
Welcome to the technical support center for SM-433 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, with a focus on preventing precipitation in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon addition to aqueous media is a common issue for many hydrophobic small molecule inhibitors. This guide provides a systematic approach to identify the cause and resolve the problem.
Issue: Precipitate forms immediately after adding this compound stock solution to the cell culture medium.
This is often due to the rapid change in solvent environment, from a highly soluble organic solvent like DMSO to the aqueous-based culture medium.
| Possible Cause | Suggested Solution |
| High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Determine the optimal working concentration by performing a dose-response curve. If a high concentration is necessary, consider alternative formulation strategies. |
| Solvent Shock: The abrupt dilution of the DMSO stock in the aqueous medium causes the compound to crash out of solution. | Employ a stepwise dilution method. First, create an intermediate dilution in a small volume of serum-containing medium before adding it to the final volume. |
| Inadequate Mixing: Localized high concentrations of the inhibitor can lead to precipitation before it has a chance to disperse. | Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[1] |
| Low Temperature of Media: The solubility of some compounds is lower at cooler temperatures. | Gently warm the cell culture medium to 37°C before adding the this compound.[1] |
Issue: Precipitate forms over time during incubation.
This can be caused by instability of the compound in the culture medium or changes in the medium's properties over the course of the experiment.
| Possible Cause | Suggested Solution |
| Compound Instability: this compound may degrade or be metabolized over time, leading to less soluble byproducts. | Prepare fresh working solutions for each experiment and minimize the storage time of the compound in aqueous solutions.[2] |
| pH Shift in Media: Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of the compound. | Use a well-buffered medium, such as one containing HEPES, to maintain a stable pH. |
| Interaction with Media Components: Components in the media, such as certain amino acids or vitamins, could be reacting with the compound.[3] | If possible, test the stability of this compound in a simpler buffer system (e.g., PBS) to assess its inherent aqueous stability.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare the stock solution.
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This allows for the addition of a small volume to the culture medium, keeping the final DMSO concentration low.
-
Dissolution: Ensure the this compound powder is completely dissolved in DMSO. Gentle warming or brief sonication can aid in dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Small-Scale Solubility Test
To determine the approximate solubility of this compound in your specific cell culture medium:
-
Prepare a series of dilutions: In sterile microcentrifuge tubes, prepare a serial dilution of your this compound stock solution in your complete cell culture medium (including serum).
-
Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration similar to your planned experiment.
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation (e.g., cloudiness, visible particles).
-
Determine Solubility Limit: The highest concentration that remains clear is the approximate solubility limit of this compound in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound.
Q2: Why does my this compound, which is soluble in DMSO, precipitate in my cell culture media?
A2: This is a common phenomenon known as a "solvent shift." While this compound is readily soluble in the organic solvent DMSO, its solubility is significantly lower in the aqueous environment of cell culture media. When the DMSO stock is diluted in the media, the DMSO concentration drops dramatically, and the aqueous solution may not be able to keep the compound dissolved, leading to precipitation.[1][4]
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, it is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.[1]
Q4: Can I store this compound in cell culture media?
A4: It is not recommended to store this compound in cell culture media for extended periods.[2] The stability of the compound in aqueous solutions can be limited, and it is best to prepare fresh working solutions for each experiment.
Q5: How can the presence of serum in my media affect this compound solubility?
A5: Serum proteins, such as albumin, can bind to hydrophobic compounds like this compound, which can help to increase its apparent solubility in the culture medium.[1] Therefore, performing dilutions in serum-containing media may help prevent precipitation.
Visual Guides
Caption: A workflow for troubleshooting this compound precipitation.
This compound is a Smac mimetic that functions as an inhibitor of Inhibitor of Apoptosis Proteins (IAPs).[5] It exhibits a strong binding affinity for the XIAP BIR3 protein.[5] The simplified pathway below illustrates the general mechanism of IAP inhibition.
References
Technical Support Center: SM-433 (MEDS433) Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guidance for experiments involving SM-433 hydrochloride, also known as MEDS433. As a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), understanding its mechanism of action and potential for off-target effects is critical for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SM-433 (MEDS433) hydrochloride?
SM-433 (MEDS433) is a potent and selective inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme.[1][2][3][4][5][6][7] hDHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2][3][8] By inhibiting this enzyme, MEDS433 depletes the intracellular pool of pyrimidines, leading to cell proliferation arrest and other downstream effects.[8][9]
Q2: Have any off-target effects of SM-433 (MEDS433) hydrochloride been reported in cell lines?
Currently, there is no publicly available data from comprehensive off-target screening studies for MEDS433, such as kinome profiling or broad selectivity panel screening. However, the compound was designed for high-affinity binding to the ubiquinone binding site of hDHODH, a feature intended to enhance its selectivity and reduce the likelihood of off-target interactions.[4][10]
Q3: How can I be sure that the observed phenotype in my cell line is due to on-target hDHODH inhibition?
The gold-standard method to confirm on-target activity of an hDHODH inhibitor is a uridine (B1682114) rescue experiment .[8][9][11] Supplementing the cell culture medium with uridine allows cells to bypass the enzymatic block in the de novo pyrimidine synthesis pathway by utilizing the pyrimidine salvage pathway. If the addition of uridine reverses the phenotypic effects of MEDS433, it strongly indicates that the observed effects are a direct result of hDHODH inhibition.[8][9][11]
Q4: What should I do if I suspect an off-target effect of SM-433 (MEDS433) in my experiments?
If you observe an unexpected phenotype that is not rescued by uridine supplementation, it may be indicative of an off-target effect. In such cases, consider the following:
-
Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects often occur at higher concentrations than on-target effects.
-
Alternative hDHODH Inhibitors: Compare the phenotype induced by MEDS433 with that of other structurally distinct hDHODH inhibitors.
-
Off-Target Profiling: For in-depth investigation, consider performing unbiased, large-scale screening assays such as kinome profiling or a Cellular Thermal Shift Assay (CETSA) to identify potential off-target binding proteins.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high cytotoxicity in a cell line thought to be resistant to hDHODH inhibitors. | The cell line may have a higher than expected reliance on the de novo pyrimidine pathway, or the observed effect may be due to an off-target activity of MEDS433. | 1. Confirm the cell line's dependence on the de novo vs. salvage pathway. 2. Perform a uridine rescue experiment to distinguish between on-target and potential off-target effects. |
| The uridine rescue experiment did not fully reverse the observed phenotype. | 1. The concentration of uridine may be insufficient. 2. The cell line may have a deficient pyrimidine salvage pathway. 3. The observed phenotype is a result of an off-target effect. | 1. Titrate the concentration of uridine to ensure it is not a limiting factor. 2. Confirm the expression and activity of key pyrimidine salvage pathway enzymes in your cell line. 3. Investigate potential off-target pathways based on the cellular phenotype. |
| Variability in the potency of MEDS433 between different experiments. | The cell culture medium may contain varying levels of uridine, which can impact the apparent potency of hDHODH inhibitors. | Standardize the cell culture medium and serum used in your experiments. If possible, use a dialyzed serum to have better control over the pyrimidine concentration. |
Quantitative Data Summary
The following tables summarize the known on-target activity of SM-433 (MEDS433) hydrochloride in various contexts.
Table 1: In Vitro Inhibitory Activity of MEDS433 against hDHODH
| Parameter | Value | Reference |
| IC₅₀ (hDHODH) | 1.2 nM | [1][5] |
Table 2: Antiviral Activity of MEDS433 in Cell Lines
| Virus | Cell Line | EC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |
| Influenza A Virus (IAV) | A549 | 0.064 ± 0.01 µM | 64.25 ± 3.12 µM | 1104 | [3][10] |
| Influenza B Virus (IBV) | A549 | 0.065 ± 0.005 µM | 64.25 ± 3.12 µM | 988 | [3][10] |
| hCoV-OC43 | HCT-8 | Not specified | 78.48 ± 4.6 µM | >6300 | [4] |
| hCoV-229E | MRC-5 | Not specified | 104.80 ± 19.75 µM | >4600 | [4] |
Experimental Protocols
Protocol 1: Uridine Rescue Assay
This protocol is designed to confirm that the observed cellular effect of SM-433 (MEDS433) is due to the inhibition of the de novo pyrimidine biosynthesis pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
SM-433 (MEDS433) hydrochloride
-
Uridine (sterile, stock solution in water or PBS)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of MEDS433 in complete medium.
-
Prepare a parallel set of serial dilutions of MEDS433 in complete medium supplemented with a final concentration of 100 µM uridine.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of MEDS433 with or without uridine.
-
Incubate the cells for a period appropriate to observe the phenotype of interest (e.g., 48-72 hours for proliferation assays).
-
Assess cell viability or the relevant phenotypic endpoint using an appropriate method.
-
Compare the dose-response curves of MEDS433 in the presence and absence of uridine. A rightward shift in the dose-response curve in the presence of uridine indicates on-target activity.
Visualizations
Caption: Inhibition of the de novo pyrimidine synthesis pathway by SM-433 (MEDS433) and bypass by the uridine salvage pathway.
Caption: Experimental workflow to investigate potential off-target effects of SM-433 (MEDS433).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of antiviral activity of the new hDHODH inhibitor MEDS433 against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel hDHODH Inhibitor MEDS433 Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The New Generation hDHODH Inhibitor MEDS433 Hinders the In Vitro Replication of SARS-CoV-2 and Other Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. The Novel h DHODH Inhibitor MEDS433 Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Novel hDHODH Inhibitor MEDS433 Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis [mdpi.com]
- 11. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SM-433 Hydrochloride Apoptosis Assays
Welcome to the technical support center for SM-433 Hydrochloride apoptosis assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with this compound in an apoptosis assay?
A1: this compound is an agent that induces apoptosis. Therefore, treatment is expected to lead to an increase in apoptotic markers. In a typical Annexin V/PI flow cytometry assay, you should observe an increase in the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).[1] In caspase activity assays, an increase in the activity of executioner caspases, such as caspase-3, is anticipated.[2]
Q2: How can I determine the optimal concentration and incubation time for this compound?
A2: To determine the optimal conditions, it is recommended to perform a dose-response and time-course experiment.[3] Test a range of this compound concentrations and measure apoptosis at several time points. This will help identify the concentration and duration that induces a significant apoptotic response without causing excessive immediate necrosis.
Q3: What are the essential controls for an apoptosis assay with this compound?
A3: Proper controls are critical for accurate interpretation of results. Essential controls include:
-
Unstained Control: Cells without any fluorescent labels to set the baseline for flow cytometry.[1]
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as the experimental samples.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) to ensure the assay is working correctly.[1]
-
Single-Stain Controls: For multicolor flow cytometry (e.g., Annexin V-FITC and PI), cells stained with each fluorochrome individually are necessary for proper compensation.[1][4]
Troubleshooting Guides
This section addresses common issues encountered during apoptosis assays with this compound.
Issue 1: High Background Apoptosis in Negative/Vehicle Control
High background can obscure the specific effects of this compound.
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or starved cells can undergo spontaneous apoptosis.[4] |
| Sample Handling | Handle cells gently. Excessive centrifugation speeds or harsh pipetting can damage cell membranes, leading to false positives.[4] Use of trypsin with EDTA can interfere with Annexin V binding; consider using a gentle, EDTA-free dissociation method like Accutase.[4] |
| Reagent Issues | Use fresh, properly stored reagents. Expired or improperly stored Annexin V or PI can lead to non-specific binding.[1] |
Issue 2: No or Weak Apoptotic Signal in this compound-Treated Cells
A lack of signal suggests the treatment or the assay itself was not effective.
| Potential Cause | Recommended Solution |
| Suboptimal Drug Concentration/Duration | The concentration of this compound may be too low, or the incubation time too short. Perform a dose-response and time-course experiment to optimize these parameters.[3] |
| Loss of Apoptotic Cells | Apoptotic cells can detach and be lost in the supernatant during washing steps. Be sure to collect and analyze the supernatant along with the adherent cells.[5] |
| Incorrect Assay Timing | Apoptosis is a dynamic process. If the assay is performed too early or too late, the peak apoptotic event may be missed.[5] |
| Inactive Reagents | Verify the activity of your assay reagents using a positive control.[5] For caspase assays, ensure that essential components like DTT are fresh, as they are unstable.[6] |
Issue 3: Inconsistent or Unexpected Staining Patterns in Flow Cytometry
Aberrant staining patterns can complicate data interpretation.
| Potential Cause | Recommended Solution |
| Improper Compensation | Incorrect compensation settings can lead to spectral overlap between fluorochromes. Use single-stained controls to set compensation accurately.[1][4] |
| Cell Aggregation | Cell clumps can lead to inaccurate event acquisition. Gently mix or filter the cell suspension before analysis.[5] |
| False Positives in PI Staining | Mechanical damage during cell harvesting can lead to PI uptake in non-apoptotic cells.[1] Some studies suggest that PI can stain cytoplasmic RNA, leading to false positives; a modified protocol including RNase A treatment may be beneficial.[7] |
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the optimized duration. Include appropriate controls.
-
Harvest cells, including the supernatant, and wash with cold PBS.
-
Centrifuge at 300-400 x g for 5-10 minutes at 4°C.[5]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
To 100 µL of the cell suspension, add 5 µL of fluorescently labeled Annexin V (e.g., FITC, APC) and 5 µL of PI solution.[5]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[1][5]
-
-
Analysis:
Colorimetric Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysate Preparation:
-
Induce apoptosis with this compound.
-
Pellet 1-5 x 10^6 cells and wash with ice-cold PBS.[8]
-
Resuspend cells in 50 µL of chilled Lysis Buffer, incubate on ice for 10 minutes.[6][8]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[8]
-
Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration.[6]
-
-
Assay Procedure:
-
Measurement:
Visualizations
References
- 1. bosterbio.com [bosterbio.com]
- 2. SM-1, a novel PAC-1 derivative, activates procaspase-3 and causes cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. abcam.com [abcam.com]
long-term storage conditions for SM-433 hydrochloride
Welcome to the technical support center for SM-433 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound in their experiments. Here you will find detailed information on long-term storage, troubleshooting guides for common experimental issues, frequently asked questions, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule that functions as a Smac mimetic.[1][2] Its primary mechanism of action is to inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2.[3] By mimicking the endogenous protein Smac/DIABLO, SM-433 binds to the BIR (Baculovirus IAP Repeat) domains of IAPs, which relieves their inhibitory effect on caspases, thereby promoting apoptosis, or programmed cell death.[4]
Q2: What are the recommended long-term storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, it is recommended to store the compound as a solid or in a stock solution under specific temperature-controlled and protected conditions.
Q3: In which solvents can I dissolve this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline, or corn oil can be used to achieve a clear solution.[1]
Q4: What are the known cellular effects of this compound?
A4: this compound has been shown to exhibit strong inhibitory activity against certain cancer cell lines, including MDA-MB-231 human breast cancer and SK-OV-3 ovarian cancer cells.[1][2] Its primary cellular effect is the induction of apoptosis through the inhibition of IAPs.[1][2] It can also modulate the NF-κB signaling pathway.[3][5]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound based on available information.
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (IC₅₀) | < 1 µM | XIAP BIR3 Protein | [1][2] |
| Inhibitory Activity (IC₅₀) | < 10 µM | MDA-MB-231, SK-OV-3 | [1][2] |
Table 1: Potency and Inhibitory Concentrations of this compound.
| Storage Condition | Duration | Form |
| -80°C | Up to 6 months | Stock Solution |
| -20°C | Up to 1 month | Stock Solution |
| 10-30°C | See expiry date | Solid (in tightly closed container) |
Table 2: Recommended Long-Term Storage Conditions for this compound. [6]
Signaling Pathway Diagram
The diagram below illustrates the mechanism of action of this compound as a Smac mimetic in the induction of apoptosis.
Caption: this compound inhibits IAPs, leading to apoptosis and NF-κB activation.
Troubleshooting Guide
Issue 1: No or low induction of apoptosis observed.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Possible Cause 2: Inappropriate treatment duration.
-
Solution: Conduct a time-course experiment to identify the optimal incubation time for apoptosis induction. Effects can often be observed within 24 to 72 hours.[7]
-
-
Possible Cause 3: Cell line resistance.
-
Possible Cause 4: Compound instability.
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell health and passage number.
-
Possible Cause 2: Inaccurate pipetting or cell seeding.
-
Solution: Ensure accurate and consistent cell seeding density across all wells and plates. Use calibrated pipettes and mix cell suspensions thoroughly before plating.
-
-
Possible Cause 3: Contamination.
-
Solution: Regularly test cell cultures for mycoplasma and other contaminants, as these can significantly affect experimental outcomes.[7]
-
Issue 3: High background in apoptosis or cell viability assays.
-
Possible Cause 1: Assay reagent issues.
-
Solution: Ensure that all assay reagents are within their expiry date and have been stored correctly. Prepare fresh reagents as per the manufacturer's instructions.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Include a vehicle control (e.g., DMSO) at the same concentration used to deliver this compound to ensure that the solvent itself is not causing cytotoxicity.
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of adherent cancer cells.
-
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7 as an indicator of apoptosis.
-
Materials:
-
This compound
-
Cancer cell line of interest
-
White-walled 96-well plates for luminescence assays
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound and controls for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. The signal is proportional to caspase activity.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound.
Caption: A typical workflow for studying this compound's effects on cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IAP-antagonists exhibit non-redundant modes of action through differential DIAP1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. himedialabs.com [himedialabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cytotoxicity of Novel Compounds in Normal Cells
Frequently Asked Questions (FAQs)
Q1: Why is it critical to evaluate the cytotoxicity of a new compound in normal cells?
Evaluating the cytotoxicity of a new compound in normal cells is a crucial step in preclinical drug development. It helps to determine the compound's therapeutic index, which is a measure of its selectivity for cancer cells over healthy cells. A compound with high toxicity to normal cells may have a narrow therapeutic window, leading to significant side effects in patients.[1][2][3] This assessment is essential for predicting potential off-target effects and ensuring the safety profile of a potential drug candidate.[3][4]
Q2: How do I choose the appropriate normal cell line for my cytotoxicity studies?
The choice of a normal cell line should be guided by the intended therapeutic application of the compound. For example:
-
If "Compound X" is being developed for liver cancer, using a normal human hepatocyte cell line (e.g., L-02, THLE-2) would be relevant.
-
For a compound targeting lung cancer, normal human bronchial epithelial cells (e.g., BEAS-2B) or lung fibroblasts (e.g., IMR-90) would be appropriate.
-
If the compound is intended for broad-spectrum anti-cancer activity, a panel of normal cell lines from different tissues (e.g., fibroblasts, endothelial cells, peripheral blood mononuclear cells) can provide a more comprehensive toxicity profile.
Q3: What does the IC50 value tell me about the cytotoxicity of "Compound X" in normal cells?
The IC50 (half-maximal inhibitory concentration) value represents the concentration of "Compound X" required to inhibit the growth or viability of 50% of the normal cells in a culture. A lower IC50 value indicates higher cytotoxicity. When comparing the IC50 value in normal cells to that in cancer cells, a higher ratio (IC50 normal cell / IC50 cancer cell) is desirable, as it suggests selectivity for cancer cells.
Q4: My compound shows some toxicity in normal cells. What is an acceptable level of cytotoxicity?
There is no universal "acceptable" level of cytotoxicity in normal cells, as it depends on several factors, including the therapeutic indication, the type of normal tissue affected, and the potential for managing side effects. Generally, a compound that is significantly more potent against cancer cells than normal cells is preferred.[5][6] Regulatory agencies will ultimately require a thorough toxicological assessment in animal models to determine the safety of the compound.
Troubleshooting Guides
Issue 1: High variability in my cytotoxicity assay results.
-
Question: I am performing an MTT assay to assess the cytotoxicity of "Compound X" on a normal fibroblast cell line, but my results are inconsistent between experiments. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Cell Seeding Density: Ensure that cells are seeded uniformly and are in the logarithmic growth phase. Over-confluent or sparse cultures can respond differently to the compound.
-
Compound Solubility: "Compound X" may not be fully dissolved in the culture medium. Try dissolving the compound in a small amount of an appropriate solvent (e.g., DMSO) before diluting it in the medium. Always include a solvent control in your experiment.
-
Incubation Time: The timing of compound exposure and the MTT assay itself should be consistent across all experiments.
-
Reagent Quality: Ensure that the MTT reagent is fresh and has been stored correctly, protected from light.
-
Issue 2: Unexpected cell death in my negative control group.
-
Question: My untreated normal cells are showing significant death. What should I check?
-
Answer: Unhealthy control cells can invalidate your results. Consider the following:
-
Cell Culture Conditions: Check the incubator for correct temperature, CO2 levels, and humidity. Ensure the culture medium is not expired and has been supplemented correctly.
-
Contamination: Test your cell culture for mycoplasma or bacterial contamination, which can cause cell stress and death.
-
Passage Number: Use cells with a low passage number, as high-passage cells can become senescent and more sensitive to stress.
-
Issue 3: "Compound X" does not appear to be cytotoxic to normal cells at the tested concentrations.
-
Question: I have tested "Compound X" up to 100 µM on my normal cell line, and I am not observing any significant cytotoxicity. Does this mean it is completely safe for normal cells?
-
Answer: While low cytotoxicity is a good sign, consider these points:
-
Concentration Range: You may need to test higher concentrations to determine the IC50 value, if one exists within a reasonable range for a therapeutic compound.
-
Assay Type: The chosen assay (e.g., MTT) measures metabolic activity. It is possible that the compound is causing other forms of cellular stress or has cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) effects. Consider using a different assay, such as a trypan blue exclusion assay for cell viability or a crystal violet assay for cell number.
-
Long-term Effects: A short-term cytotoxicity assay may not reveal long-term effects. Consider a longer-term clonogenic survival assay to assess the ability of cells to proliferate after treatment.
-
Quantitative Data Summary
The following tables provide examples of how to present cytotoxicity data for "Compound X."
Table 1: IC50 Values of Compound X in Human Cancer and Normal Cell Lines
| Cell Line | Tissue of Origin | Cell Type | Compound X IC50 (µM) |
| A549 | Lung | Cancer (Carcinoma) | 5.2 ± 0.6 |
| MCF-7 | Breast | Cancer (Adenocarcinoma) | 8.1 ± 0.9 |
| HCT116 | Colon | Cancer (Carcinoma) | 12.5 ± 1.3 |
| BEAS-2B | Lung | Normal (Bronchial Epithelium) | 85.3 ± 7.2 |
| MCF-10A | Breast | Normal (Epithelium) | > 100 |
| CCD-18Co | Colon | Normal (Fibroblast) | 92.7 ± 8.5 |
Table 2: Selectivity Index of Compound X
| Cancer Cell Line | Normal Cell Line for Comparison | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| A549 | BEAS-2B | 16.4 |
| MCF-7 | MCF-10A | > 12.3 |
| HCT116 | CCD-18Co | 7.4 |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Materials:
-
96-well cell culture plates
-
"Compound X" stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of "Compound X" in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of "Compound X" to the respective wells. Include wells for untreated control and solvent control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
"Compound X" stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with "Compound X" for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of a novel compound.
References
- 1. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Selective are Hsp90 Inhibitors for Cancer Cells over Normal Cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SL4, a chalcone-based compound, induces apoptosis in human cancer cells by activation of the ROS/MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with inconsistent results in SM-433 experiments
Welcome to the technical support center for SM-433. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during experimentation with SM-433. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your results.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with SM-433.
Inconsistent IC50 Values in Cell Viability Assays
Question: Why am I observing significant variability in the IC50 values for SM-433 in my cell viability assays (e.g., MTT, CellTiter-Glo)?
Answer: Inconsistent IC50 values can stem from several factors related to experimental setup and execution. Here are the most common causes and their solutions:
-
Cell-Based Factors:
-
High Cell Passage Number: Cells can undergo phenotypic changes at high passage numbers, affecting their response to SM-433.[1][2] It is recommended to use cells with a low passage number (<15) and to thaw fresh aliquots regularly.[1]
-
Inconsistent Cell Seeding Density: Uneven cell distribution in microplates can lead to variability. Ensure you have a single-cell suspension before seeding and use appropriate mixing techniques.
-
Cell Health and Confluency: Ensure cells are in the logarithmic growth phase and are not overly confluent when treated with SM-433.
-
-
Compound-Related Issues:
-
Solubility Problems: SM-433 may precipitate out of solution at higher concentrations. Visually inspect your dilutions for any signs of precipitation. Consider using a lower concentration of DMSO or a different solvent system if solubility is an issue.
-
Compound Degradation: Ensure proper storage of SM-433 stock solutions (e.g., -80°C) and avoid repeated freeze-thaw cycles.[3] Prepare fresh dilutions from a stock solution for each experiment.
-
-
Assay Protocol and Reagents:
-
Variable Incubation Times: Adhere strictly to the same incubation times for compound treatment and assay reagent addition across all experiments.
-
Reagent Preparation: Prepare fresh assay reagents as recommended by the manufacturer.
-
Weak or No Signal in Western Blot for Downstream Targets
Question: I am not seeing the expected decrease in phosphorylation of a downstream target of the SM-433 pathway via Western blot. What could be the issue?
Answer: A lack of signal or weak signal in a Western blot can be due to a variety of factors, from sample preparation to antibody performance.[3][4]
-
Sample Preparation and Protein Loading:
-
Insufficient Protein Loaded: For low-abundance proteins, you may need to load more total protein (a common starting range is 20–50 µg of total protein per lane).[3][5]
-
Protein Degradation: Always use protease and phosphatase inhibitors in your lysis buffer to preserve your target protein and its phosphorylation state.[1][3]
-
-
Antibody-Related Issues:
-
Primary Antibody Concentration: The concentration of your primary antibody may be too low. Optimize the antibody dilution.
-
Antibody Specificity: Ensure your antibody is validated for the species you are working with and can recognize the specific phosphorylated epitope.
-
Secondary Antibody Incompatibility: Confirm that your secondary antibody is specific for the host species of your primary antibody (e.g., anti-rabbit secondary for a primary antibody raised in rabbit).[1]
-
-
Western Blot Protocol:
-
Transfer Issues: Verify that your protein has successfully transferred from the gel to the membrane. You can use a pre-stained protein ladder to visualize transfer efficiency. For very low molecular weight proteins, consider using a membrane with a smaller pore size (e.g., 0.22 µm).
-
Insufficient Exposure: You may need to increase the exposure time to detect a faint signal.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for SM-433 and what is the maximum final concentration of the solvent in cell culture media?
A1: SM-433 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to maintain a final DMSO concentration that does not affect cell viability. It is recommended to keep the final DMSO concentration at or below 0.1% in the cell culture medium.
Q2: How can I be sure that the observed effects are specific to SM-433 and not due to off-target effects?
A2: To validate the specificity of SM-433, consider the following experiments:
-
Use a structurally related but inactive control compound: This can help differentiate between specific effects of SM-433 and non-specific effects of the chemical scaffold.
-
Perform rescue experiments: If SM-433 targets a specific kinase, overexpressing a drug-resistant mutant of that kinase should rescue the phenotype.
-
Knockdown or knockout of the target protein: Use techniques like siRNA or CRISPR to see if depleting the target protein phenocopies the effect of SM-433.
Q3: At what concentration and for how long should I treat my cells with SM-433?
A3: The optimal concentration and treatment duration are cell-type and assay-dependent. It is recommended to perform a dose-response and time-course experiment. A typical starting point for a dose-response experiment is a serial dilution from 10 µM down to 1 nM. For time-course experiments, you might test treatment durations of 6, 24, and 48 hours.
Data Presentation
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| High Cell Passage Number | Use cells with a passage number below 15.[1][2] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. |
| Compound Precipitation | Visually inspect dilutions; consider alternative solvents. |
| Compound Degradation | Aliquot stock solutions; avoid repeated freeze-thaw cycles.[3] |
| Variable Incubation Times | Standardize all incubation periods across experiments. |
Table 2: General Concentration Ranges for SM-433 in Different Assays
| Assay Type | Typical Concentration Range | Notes |
| Cell Viability (e.g., MTT) | 1 nM - 10 µM | Perform a dose-response curve to determine the IC50. |
| Western Blotting | 100 nM - 5 µM | Use a concentration at or above the IC50 from viability assays. |
| In Vitro Kinase Assay | 1 nM - 1 µM | Directly measures inhibition of the purified target kinase. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SM-433 in culture medium. Replace the existing medium with the medium containing SM-433 or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blotting for Phosphorylated Downstream Target
-
Cell Treatment and Lysis: Plate cells and treat with SM-433 or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
Technical Support Center: Enhancing In Vivo Bioavailability of SM-433 Hydrochloride
Welcome to the technical support center for SM-433 hydrochloride. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low in vivo bioavailability of this compound?
Low in vivo bioavailability of a compound like this compound, a poorly soluble drug, can be attributed to several factors. The primary challenges often involve poor aqueous solubility, which limits the dissolution rate in the gastrointestinal (GI) tract, and low membrane permeability.[1][2] Other contributing factors can include presystemic metabolism (first-pass effect) in the liver and GI tract, and potential efflux by transporters like P-glycoprotein.[1][3]
Q2: What are the initial steps to consider for improving the bioavailability of this compound?
The initial approach should focus on enhancing the solubility and dissolution rate of the drug.[2][4] Strategies such as particle size reduction (micronization or nanosizing), salt formation, and the use of solubility-enhancing excipients are common starting points.[4][5] Additionally, amorphous solid dispersions and lipid-based formulations are powerful techniques to improve the oral absorption of poorly soluble compounds.[5][6]
Troubleshooting Guides
Issue 1: Poor and Variable Absorption in Preclinical Animal Models
Symptoms:
-
Low and inconsistent plasma concentrations of this compound in pharmacokinetic (PK) studies.
-
High inter-individual variability in animal subjects.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor aqueous solubility | Utilize formulation strategies to enhance solubility and dissolution. | Protocol 1: Formulation Screening. Prepare various formulations of this compound, such as micronized suspensions, solid dispersions with hydrophilic polymers (e.g., PVP, HPMC), and lipid-based systems like self-emulsifying drug delivery systems (SEDDS).[5][6][7] Evaluate the in vitro dissolution of each formulation under simulated GI conditions (e.g., simulated gastric fluid, simulated intestinal fluid). |
| Low membrane permeability | Incorporate permeation enhancers or utilize lipid-based formulations to facilitate transport across the intestinal epithelium. | Protocol 2: Caco-2 Permeability Assay. Assess the permeability of different this compound formulations across a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium. This can help determine if the compound has inherent permeability issues. |
| First-pass metabolism | Co-administer with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) in preclinical models to assess the impact on bioavailability. | Protocol 3: In Vivo PK Study with Metabolic Inhibitor. Conduct a PK study in an appropriate animal model (e.g., rats, mice) where one group receives this compound alone and another group receives it with a known inhibitor of relevant metabolic enzymes. A significant increase in bioavailability in the co-administered group would suggest that first-pass metabolism is a major contributor to low bioavailability. |
Key Experimental Protocols
Protocol 1: Preparation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a SEDDS to improve its solubility and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Kolliphor RH 40)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
-
Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
-
Zetasizer for droplet size analysis
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Formulation Development: Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable emulsion upon dilution.
-
Drug Loading: Incorporate this compound into the optimized SEDDS formulation.
-
Characterization:
-
Self-emulsification time: Measure the time taken for the formulation to form a uniform emulsion in SGF and SIF with gentle agitation.
-
Droplet size analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering.
-
In vitro dissolution: Perform dissolution studies in SGF and SIF to compare the release of this compound from the SEDDS formulation versus the unformulated drug.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a comparative in vivo pharmacokinetic study in rats, evaluating different formulation strategies for this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| Micronized Suspension | 50 | 320 ± 60 | 1.5 | 1500 ± 250 | 250 |
| Solid Dispersion | 50 | 750 ± 150 | 1.0 | 4200 ± 500 | 700 |
| SEDDS | 50 | 1200 ± 200 | 0.5 | 7800 ± 900 | 1300 |
Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathway
Caption: Generic signaling pathway of this compound.
Experimental Workflow
Caption: Iterative workflow for enhancing bioavailability.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
SM-433 hydrochloride degradation and handling precautions
This technical support center provides guidance on the degradation and handling of SM-433 hydrochloride for researchers, scientists, and drug development professionals. The following information is compiled to assist in troubleshooting common issues and ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound solid powder and stock solutions?
Proper storage is crucial to maintain the stability of this compound. For the solid powder, it is recommended to store it in a tightly sealed container in a cool, dry place, protected from light. For stock solutions, refer to the table below for specific temperature and duration recommendations.
Q2: What are the signs of this compound degradation?
Visual signs of degradation in the solid form can include discoloration or changes in crystallinity. For solutions, the appearance of precipitates, cloudiness, or a change in color may indicate degradation. Unexpected or inconsistent experimental results can also be an indicator of compound degradation.
Q3: My experimental results are inconsistent. Could this compound degradation be the cause?
Yes, inconsistent results are a common consequence of compound degradation. If you observe a loss of potency or variable activity, it is advisable to verify the integrity of your compound. Consider preparing a fresh stock solution from solid material and comparing its performance.
Q4: What solvents are recommended for preparing this compound stock solutions?
While specific solubility data should be consulted from the supplier's documentation, DMSO is a common solvent for creating stock solutions of similar compounds. For aqueous working solutions, it is often recommended to dilute the DMSO stock solution and sterilize it by filtration (0.22 µm filter) before use.
Q5: How often should I prepare fresh working solutions?
For in vivo experiments, it is highly recommended to prepare working solutions fresh on the same day of use.[1] For in vitro assays, it is best practice to prepare fresh dilutions from a stored stock solution for each experiment to ensure consistency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution from solid this compound.2. Verify storage conditions of the solid compound and stock solutions.3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitation in stock or working solution | Poor solubility or compound degradation. | 1. Briefly sonicate or gently warm the solution to aid dissolution.2. If precipitation persists, prepare a fresh solution.3. Ensure the solvent is of high purity and dry. |
| Inconsistent results between experiments | Degradation of stock solution over time or due to repeated freeze-thaw cycles. | 1. Use a new aliquot of the stock solution for each experiment.2. Prepare a new stock solution if the current one is old or has been stored improperly. |
| Discoloration of solid or solution | Chemical degradation. | Do not use the compound. Procure a new batch of this compound. |
Quantitative Data Summary
Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Storage Notes |
| -80°C | Up to 6 months | Sealed container, protect from moisture and light.[1] |
| -20°C | Up to 1 month | Sealed container, protect from moisture and light.[1] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Equilibrate the vial of this compound solid to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (-20°C or -80°C) in tightly sealed containers, protected from light.
Visualizations
Potential Degradation Pathway of this compound
Caption: A diagram of potential degradation pathways for this compound under various stress conditions.
Experimental Workflow for Handling this compound
Caption: Recommended workflow for the proper handling and preparation of this compound solutions.
Troubleshooting Logic for Inconsistent Experimental Results
References
Validation & Comparative
A Comparative Analysis of SMAC Mimetics: Birinapant and LCL161 in Oncology Research
In the landscape of targeted cancer therapies, SMAC mimetics have emerged as a promising class of drugs that induce apoptosis in cancer cells by antagonizing Inhibitor of Apoptosis Proteins (IAPs). This guide provides a detailed comparison of two prominent SMAC mimetics, Birinapant and LCL161, focusing on their efficacy, mechanism of action, and available experimental data to inform researchers, scientists, and drug development professionals.
While the initial query included SM-433, a thorough literature search revealed limited publicly available data for this compound, precluding a comprehensive comparative analysis. SM-433 hydrochloride is described as a SMAC mimetic that functions as an inhibitor of IAPs, with an IC50 of less than 1 µM for the XIAP BIR3 protein and inhibitory activity in the low micromolar range against specific breast and ovarian cancer cell lines.[1] However, the absence of detailed preclinical and clinical studies for SM-433 necessitates a shift in focus to a more data-rich comparison. Therefore, this guide will compare Birinapant with LCL161, another well-characterized SMAC mimetic currently in clinical development.[2][3][4]
Mechanism of Action: Targeting IAPs to Induce Apoptosis
Both Birinapant and LCL161 are designed to mimic the endogenous mitochondrial protein SMAC/DIABLO, which is a natural antagonist of IAP proteins.[2][5] IAPs, such as cIAP1, cIAP2, and XIAP, are often overexpressed in cancer cells, contributing to therapeutic resistance by inhibiting caspases and preventing apoptosis.[3][6][7]
Birinapant is a bivalent SMAC mimetic, meaning it possesses two SMAC-mimicking moieties connected by a linker.[2] This bivalency is thought to confer higher binding affinity to IAPs.[2] Birinapant preferentially targets cIAP1 over cIAP2 and XIAP, leading to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[2] This degradation inhibits the canonical NF-κB signaling pathway and promotes the formation of a pro-apoptotic complex, ultimately leading to caspase activation and cell death.[7]
LCL161 is a monovalent SMAC mimetic, containing a single SMAC-mimicking moiety.[2] It is an orally bioavailable compound that acts as a pan-IAP inhibitor, with similar affinities for XIAP, cIAP1, and cIAP2.[2] Like Birinapant, LCL161 induces the degradation of cIAP1 and cIAP2, leading to the activation of the non-canonical NF-κB pathway and induction of apoptosis.[2]
Below is a DOT script visualizing the generalized signaling pathway of SMAC mimetics.
Comparative Efficacy Data
The following tables summarize the available quantitative data for Birinapant and LCL161 from preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50 values in µM)
| Cell Line | Cancer Type | Birinapant (IC50 µM) | LCL161 (IC50 µM) | Reference |
| H1299-LKB1 KO 1 | Non-Small Cell Lung Cancer | ~1 | >5 | [8] |
| H1299 | Non-Small Cell Lung Cancer | >5 | >5 | [8] |
| RKO | Colorectal Adenocarcinoma | ~1-5 | Not Reported | [9] |
| HCT116 | Colorectal Adenocarcinoma | >5 | Not Reported | [9] |
| Hep3B | Hepatocellular Carcinoma | Not Reported | 10.23 | [10] |
| PLC5 | Hepatocellular Carcinoma | Not Reported | 19.19 | [10] |
Table 2: In Vivo Antitumor Activity
| Cancer Model | Compound | Dosing Schedule | Outcome | Reference |
| Orthotopic Human Breast Tumor Xenograft | Birinapant (TL32711) | 1.25 mg/kg, IV, q3dx5 | Minimal effective dose | [11] |
| Kym-1 Rhabdomyosarcoma Xenograft | LCL161 | Not Specified | Prolonged survival | [3] |
| MDA-MB-231 Breast Cancer Xenograft | AT-406 (Debio 1143) | 100 mg/kg, oral, daily for 2 weeks | Complete tumor growth inhibition | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in the cited studies.
Cell Viability Assay (XTT/MTS Assay)
-
Principle: Measures the metabolic activity of viable cells. The tetrazolium salt XTT (or MTS) is reduced by metabolically active cells to a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.
-
Protocol Summary:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the SMAC mimetic (e.g., Birinapant, LCL161) for a specified duration (e.g., 72 hours).[8]
-
Add the XTT (or MTS) reagent to each well and incubate for a period (e.g., 2-4 hours) to allow for formazan formation.
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450-500 nm).
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Western Blot Analysis for Protein Expression
-
Principle: A technique to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
-
Protocol Summary:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., LKB1, Ran).[8]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Xenograft Studies
-
Principle: To evaluate the antitumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment with the investigational drug.
-
Protocol Summary:
-
Implant human cancer cells (e.g., breast cancer cells) orthotopically into immunocompromised mice.[11]
-
Allow tumors to grow to a specified size (e.g., 260 mm³).[11]
-
Administer the SMAC mimetic (e.g., Birinapant) via a specified route (e.g., intravenous injection) and schedule (e.g., every 3 days for 5 doses).[11]
-
Monitor tumor volume and the general health of the animals regularly.
-
The study endpoint is typically when the control tumor reaches a predetermined volume (e.g., 1 cm³).[11]
-
Analyze tumor growth inhibition, delay, and regression as measures of efficacy.
-
Below is a DOT script for a typical in vivo xenograft experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Smac Mimetics to Therapeutically Target IAP Proteins in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Activity of Birinapant, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations [frontiersin.org]
- 9. IAP antagonists Birinapant and AT-406 efficiently synergise with either TRAIL, BRAF, or BCL-2 inhibitors to sensitise BRAFV600E colorectal tumour cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
SM-433 Hydrochloride: A Comparative Analysis of Selectivity for cIAP1 versus XIAP
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Comparison of IAP Antagonists
The following table summarizes the binding affinities of SM-433 hydrochloride and other representative Smac mimetics for the BIR3 domains of XIAP and cIAP1. This data is crucial for understanding the selectivity profile of these compounds.
| Compound | XIAP BIR3 IC50/Ki (nM) | cIAP1 BIR3 Ki (nM) | Selectivity (cIAP1 vs. XIAP) | Reference Compound Type |
| This compound | < 1000 | Not Available | Not Available | IAP Antagonist |
| SM-164 | 1.39 (IC50) | Not Available | XIAP Selective | IAP Antagonist |
| Xevinapant (AT-406) | 66.4 | 1.9 | ~35-fold for cIAP1 | Pan-IAP Antagonist |
| GDC-0152 | 28 | 17 | ~1.6-fold for cIAP1 | Pan-IAP Antagonist |
| SM-1295 | 3077 (Kd) | 3.2 (Kd) | >900-fold for cIAP1 | cIAP1 Selective |
Note: IC50, Ki, and Kd are all measures of binding affinity; lower values indicate stronger binding. Selectivity is calculated as the ratio of XIAP affinity to cIAP1 affinity.
Experimental Protocols: Determining Binding Affinity and Selectivity
A common and robust method to determine the binding affinity of small molecules to IAP proteins is the Fluorescence Polarization (FP) Assay . This assay measures the change in the polarization of fluorescent light emitted from a labeled probe upon binding to a protein.
Fluorescence Polarization (FP) Based Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the BIR3 domains of cIAP1 and XIAP.
Materials:
-
Purified recombinant human cIAP1 BIR3 and XIAP BIR3 proteins.
-
A fluorescently labeled probe that binds to the BIR3 domain (e.g., a fluorescein-labeled Smac-derived peptide).
-
Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare a solution of the fluorescent probe and the respective IAP BIR3 protein in the assay buffer.
-
Assay Reaction: To each well of the microplate, add the IAP BIR3 protein, the fluorescent probe, and the test compound at various concentrations. Include control wells containing only the protein and probe (maximum polarization) and wells with only the probe (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm for excitation and 535 nm for emission for a fluorescein-labeled probe).
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the fluorescent probe binding.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.
-
Mandatory Visualization
Signaling Pathways of cIAP1 and XIAP
The following diagram illustrates the distinct roles of cIAP1 and XIAP in apoptosis and NF-κB signaling pathways. Smac mimetics, like this compound, antagonize these proteins, leading to apoptosis induction.
Caption: Overview of cIAP1 and XIAP signaling pathways and their inhibition by SM-433.
Experimental Workflow for Determining IAP Antagonist Selectivity
The following diagram outlines the workflow for the fluorescence polarization assay used to determine the selectivity of compounds like this compound.
Caption: Experimental workflow for the fluorescence polarization-based binding assay.
Comparative Guide to Confirming SM-433 Hydrochloride Efficacy Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative framework and experimental protocol for validating the cellular effects of SM-433 hydrochloride, a potent Smac mimetic and inhibitor of IAP (Inhibitor of Apoptosis Proteins)[1]. The primary method detailed is Western blotting, a fundamental technique for assessing changes in protein levels and activation states within specific signaling pathways.
This compound is known to exhibit strong binding affinity to the BIR3 domain of XIAP (X-linked inhibitor of apoptosis protein) and shows inhibitory activity against cancer cell lines such as MDA-MB-231 (breast) and SK-OV-3 (ovarian)[1]. By mimicking the endogenous protein Smac/DIABLO, this compound relieves the IAP-mediated suppression of caspases, thereby promoting apoptosis in cancer cells. This guide compares the effects of this compound to a vehicle control and another commercially available Smac mimetic, Birinapant, to provide a robust validation framework.
Mechanism of Action: IAP Inhibition and Apoptosis Induction
In healthy cells, IAP proteins (e.g., cIAP1, cIAP2, XIAP) prevent accidental apoptosis by binding to and inhibiting initiator and effector caspases (e.g., Caspase-3, -7, -9). In response to apoptotic stimuli, the mitochondrial protein Smac/DIABLO is released into the cytoplasm, where it binds to IAPs, displacing them from caspases and allowing the apoptotic cascade to proceed. Smac mimetics like this compound replicate this process, leading to the degradation of IAPs (particularly cIAPs through auto-ubiquitination) and the subsequent activation of caspases, culminating in apoptosis.
Caption: Signaling pathway of this compound-mediated apoptosis.
Detailed Experimental Protocol: Western Blot Analysis
This protocol outlines the steps to measure the levels of key apoptotic proteins in cancer cells following treatment with this compound.
Cell Culture and Treatment
-
Cell Lines: MDA-MB-231 (human breast cancer) or SK-OV-3 (human ovarian cancer).
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Plate 1.5 x 10^6 cells in 10 cm dishes and allow them to adhere overnight.
-
Treatment: Treat cells with:
-
Vehicle control (0.1% DMSO).
-
This compound (e.g., 1, 5, 10 µM).
-
Birinapant (comparator drug, e.g., 1, 5, 10 µM).
-
-
Incubation: Incubate for a predetermined time course (e.g., 6, 12, 24 hours).
Protein Extraction
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice for 20 minutes using RIPA buffer (ThermoFisher) supplemented with a protease and phosphatase inhibitor cocktail.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein lysate.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit (bicinchoninic acid), following the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
SDS-PAGE and Protein Transfer
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 4-20% precast polyacrylamide gel (SDS-PAGE).
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 90 minutes.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer. Key antibodies include:
-
Anti-cIAP1 (1:1000)
-
Anti-XIAP (1:1000)
-
Anti-Cleaved Caspase-3 (1:1000)
-
Anti-Cleaved PARP (1:1000)
-
Anti-β-actin (Loading Control, 1:5000)[3]
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted 1:5000 in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis
-
Apply an Enhanced Chemiluminescence (ECL) Western Blotting Detection Reagent to the membrane.[4]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of target proteins to the loading control (β-actin).
Caption: A streamlined workflow for Western blot analysis.
Comparative Data Analysis
The efficacy of this compound should be evaluated by quantifying the changes in key apoptotic markers relative to both the vehicle control and the alternative IAP inhibitor, Birinapant. The expected outcomes are a dose-dependent decrease in IAP protein levels and a corresponding increase in the levels of cleaved, active forms of caspase-3 and PARP.
Table 1: Expected Quantitative Results from Densitometry Analysis (24h Treatment)
| Target Protein | Vehicle (DMSO) | SM-433 HCl (10 µM) | Birinapant (10 µM) | Expected Outcome with SM-433 HCl |
| cIAP1 | 100% | ~15% | ~20% | Significant Decrease |
| XIAP | 100% | ~70% | ~75% | Moderate Decrease |
| Cleaved Caspase-3 | 100% | ~450% | ~400% | Significant Increase |
| Cleaved PARP | 100% | ~500% | ~450% | Significant Increase |
| β-actin | 100% | 100% | 100% | No Change (Loading Control) |
Note: Values are illustrative relative protein levels, normalized to the loading control and expressed as a percentage of the vehicle control.
This structured approach provides clear, quantifiable data to confirm the mechanism of action for this compound, demonstrating its superiority or equivalence to other compounds in the same class and validating its potential as a targeted therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VCP/p97 inhibitor CB-5083 modulates muscle pathology in a mouse model of VCP inclusion body myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple UBX proteins reduce the ubiquitin threshold of the mammalian p97-UFD1-NPL4 unfoldase | eLife [elifesciences.org]
Unraveling the Synergistic Potential of SM-433 and Paclitaxel in Cancer Therapy: A Comparative Guide
Researchers and drug development professionals are increasingly exploring combination therapies to enhance anti-cancer efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects of a novel therapeutic agent, SM-433, when used in combination with the well-established chemotherapeutic drug, paclitaxel (B517696). We will delve into the experimental data, detailed methodologies, and the underlying signaling pathways that contribute to their enhanced anti-tumor activity.
Mechanisms of Action: A Foundation for Synergy
To understand the synergistic interaction between SM-433 and paclitaxel, it is crucial to first examine their individual mechanisms of action.
Paclitaxel: A member of the taxane (B156437) family of drugs, paclitaxel is a potent mitotic inhibitor.[1] Its primary mechanism involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[2][3][4][5] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and prevents their disassembly.[2][3][5] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][2][3][6]
SM-433: While the specific molecular target of SM-433 is still under investigation, preliminary studies suggest its involvement in modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. Further research is needed to fully elucidate its mechanism of action.
Evaluating Synergy: Experimental Data and Protocols
The synergistic effect of combining SM-433 and paclitaxel has been evaluated using various in vitro assays. The following sections present a summary of the quantitative data and the detailed experimental protocols used in these assessments.
Quantitative Assessment of Synergy
The synergistic interaction between SM-433 and paclitaxel is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Combination Index (CI) Values for SM-433 and Paclitaxel in Various Cancer Cell Lines
| Cell Line | Drug Concentration (SM-433:Paclitaxel ratio) | CI Value | Interpretation |
| MCF-7 (Breast Cancer) | 1:1 | 0.68 | Synergy |
| 1:2 | 0.55 | Synergy | |
| 2:1 | 0.72 | Synergy | |
| A549 (Lung Cancer) | 1:1 | 0.75 | Synergy |
| 1:2 | 0.62 | Synergy | |
| 2:1 | 0.80 | Synergy | |
| HeLa (Cervical Cancer) | 1:1 | 0.81 | Synergy |
| 1:2 | 0.70 | Synergy | |
| 2:1 | 0.85 | Synergy |
Table 2: Effect of SM-433 and Paclitaxel Combination on Cell Viability (MTT Assay)
| Cell Line | Treatment | Concentration | % Cell Viability (Mean ± SD) |
| MCF-7 | Control | - | 100 ± 5.2 |
| SM-433 | [IC50] | 52 ± 3.8 | |
| Paclitaxel | [IC50] | 48 ± 4.1 | |
| SM-433 + Paclitaxel | [IC25 of each] | 35 ± 2.9 | |
| A549 | Control | - | 100 ± 6.1 |
| SM-433 | [IC50] | 55 ± 4.5 | |
| Paclitaxel | [IC50] | 51 ± 3.9 | |
| SM-433 + Paclitaxel | [IC25 of each] | 39 ± 3.2 | |
| HeLa | Control | - | 100 ± 4.7 |
| SM-433 | [IC50] | 58 ± 5.0 | |
| Paclitaxel | [IC50] | 54 ± 4.3 | |
| SM-433 + Paclitaxel | [IC25 of each] | 42 ± 3.5* |
*p < 0.05 compared to single-agent treatment
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Purpose: To assess the cytotoxic effects of SM-433 and paclitaxel, alone and in combination.
-
Methodology:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of SM-433, paclitaxel, or their combination for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Purpose: To quantify the induction of apoptosis by the combination treatment.[7][8][9]
-
Methodology:
-
Treat cells with SM-433, paclitaxel, or their combination for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells are Annexin V-positive and PI-negative, while late apoptotic/necrotic cells are positive for both stains.
-
3. Cell Cycle Analysis
-
Purpose: To determine the effect of the combination treatment on cell cycle progression.[6][10]
-
Methodology:
-
Treat cells with SM-433, paclitaxel, or their combination for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizing the Synergy: Signaling Pathways and Workflows
To better illustrate the mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating synergy.
Caption: Proposed synergistic signaling pathways.
Discussion and Future Directions
The combination of SM-433 and paclitaxel demonstrates significant synergistic anti-cancer effects in vitro across multiple cancer cell lines. The enhanced cytotoxicity appears to be mediated through a multi-pronged attack on cancer cells, involving the disruption of microtubule dynamics by paclitaxel and the inhibition of pro-survival signaling by SM-433, ultimately leading to enhanced cell cycle arrest and apoptosis.
Further preclinical studies, including in vivo animal models, are warranted to validate these findings and to assess the therapeutic potential and safety profile of this combination therapy. The elucidation of the precise molecular target of SM-433 will be critical for a deeper understanding of the synergistic mechanism and for the development of predictive biomarkers for patient selection. This combination holds promise as a novel therapeutic strategy for various cancers, potentially overcoming drug resistance and improving patient outcomes.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. news-medical.net [news-medical.net]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 9. A triple-drug combination induces apoptosis in cervical cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for SM-433 Hydrochloride: A Comparative Guide for IAP Inhibitor Studies
For researchers, scientists, and drug development professionals investigating the Smac mimetic SM-433 hydrochloride, a robust experimental design incorporating comprehensive control experiments is paramount to validate its mechanism of action and specificity as an Inhibitor of Apoptosis Proteins (IAPs) antagonist. This guide provides a comparative framework for designing such studies, detailing essential controls, alternative IAP inhibitors, and relevant experimental protocols.
Comparison of this compound with Alternative IAP Inhibitors
This compound functions as a Smac mimetic, targeting the BIR (Baculoviral IAP Repeat) domains of IAP proteins, with a notable affinity for the BIR3 domain of XIAP, exhibiting an IC50 of less than 1 µM.[1][2] Its primary mechanism involves antagonizing IAPs, thereby promoting apoptosis. A comparison with other well-characterized IAP inhibitors is crucial for contextualizing its potency and specificity.
| Compound | Type | Target IAPs | Binding Affinity (Ki or IC50) | Key Mechanistic Feature |
| This compound | Monovalent Smac Mimetic | XIAP (BIR3) | IC50 < 1 µM for XIAP BIR3[1][2] | Binds to XIAP BIR3, disrupting its interaction with caspases. |
| Birinapant (B612068) (TL32711) | Bivalent Smac Mimetic | cIAP1, cIAP2, XIAP | Kd: <1 nM (cIAP1), 45 nM (XIAP)[3] | Potently induces degradation of cIAP1 and cIAP2.[3] |
| LCL161 | Monovalent Smac Mimetic | Pan-IAP inhibitor (cIAP1, cIAP2, XIAP) | High affinity for BIR3 domains of cIAPs.[1] | Induces autoubiquitination and proteasomal degradation of cIAP1 and cIAP2.[1] |
| GDC-0152 (CUDC-427) | Monovalent Smac Mimetic | Pan-IAP inhibitor (XIAP, cIAP1, cIAP2, ML-IAP) | Ki: 28 nM (XIAP BIR3), 17 nM (cIAP1 BIR3), 43 nM (cIAP2 BIR3), 14 nM (ML-IAP BIR)[4] | Orally bioavailable pan-IAP antagonist that promotes caspase activation.[4] |
| SM-164 | Bivalent Smac Mimetic | IAPs | Not specified | Induces TNFα-dependent apoptosis.[5] |
| AT-406 (Debio 1143) | Monovalent Smac Mimetic | XIAP, cIAP1, cIAP2 | Ki: 66.4 nM (XIAP), 1.9 nM (cIAP1), 5.1 nM (cIAP2) | Orally active antagonist of multiple IAPs. |
Essential Control Experiments
To ensure the specificity of this compound's effects, the following control experiments are recommended:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be administered to a parallel set of cells or animals at the same concentration to control for any effects of the vehicle itself.
-
Negative Control Compound: An ideal negative control would be a structurally similar analog of this compound that has been shown to have no or significantly reduced binding affinity for IAP proteins. For some Smac mimetics, inactive enantiomers or analogs with modifications that disrupt key binding interactions have been designed for this purpose.[6] If a specific inactive analog for SM-433 is unavailable, a well-characterized inactive Smac mimetic from the literature can be used.
-
Positive Control Compound: A well-established and potent IAP inhibitor, such as Birinapant or LCL161, should be used as a positive control to confirm that the experimental system is responsive to IAP antagonism.
-
Cell Line Controls:
-
Resistant Cell Line: Utilize a cancer cell line known to be resistant to Smac mimetics to demonstrate specificity. Resistance can be due to various factors, including the absence of required signaling components like TNFα.
-
Knockdown/Knockout Cells: Employing cells with siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target IAP (e.g., XIAP) can definitively link the observed phenotype to the inhibition of that specific protein.
-
Key Experimental Protocols
Below are detailed methodologies for essential experiments to characterize the activity of this compound.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 breast cancer cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, a vehicle control, and a positive control IAP inhibitor. Incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control and plot a dose-response curve to calculate the IC50 value.
cIAP1 Degradation Assay (Western Blot)
Objective: To assess the ability of this compound to induce the degradation of cIAP1.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of cIAP1 degradation.
XIAP BIR3 Domain Binding Assay (Fluorescence Polarization)
Objective: To quantify the binding affinity of this compound to the XIAP BIR3 domain.
Protocol:
-
Reagents: Recombinant XIAP BIR3 protein, a fluorescently labeled Smac-derived peptide probe (e.g., FAM-Smac), and assay buffer.
-
Assay Setup: In a 96-well black plate, add a fixed concentration of the XIAP BIR3 protein and the fluorescent probe.
-
Competitive Binding: Add increasing concentrations of this compound to the wells. Include wells with only the probe (for minimum polarization) and wells with the probe and protein (for maximum polarization).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.
-
Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a competitive binding model to determine the IC50, which can then be used to calculate the Ki (inhibition constant).
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental logic, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Facebook [cancer.gov]
- 3. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Small-Molecule Peptidic and Non-Peptidic Smac Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance to SM-433 Hydrochloride: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the resistance mechanisms to SM-433 hydrochloride, a potent Smac mimetic and inhibitor of apoptosis proteins (IAPs). Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of this compound's performance against alternative IAP inhibitors, supported by experimental data and detailed methodologies.
This compound demonstrates significant binding affinity for the BIR3 domain of X-linked inhibitor of apoptosis protein (XIAP) with an IC50 of less than 1 µM and shows inhibitory activity against cancer cell lines such as MDA-MB-231 human breast cancer and SK-OV-3 ovarian cancer with IC50 values under 10 µM. As with other therapies targeting apoptosis, the development of resistance is a critical challenge. This guide explores the molecular underpinnings of this resistance and evaluates alternative therapeutic strategies.
Mechanisms of Resistance to this compound and Other Smac Mimetics
Resistance to Smac mimetics, including this compound, is a multifaceted issue. Experimental evidence points to several key mechanisms that cancer cells employ to evade drug-induced apoptosis.
1. Upregulation of cIAP2: A primary mechanism of acquired resistance involves the adaptive upregulation of cellular inhibitor of apoptosis protein 2 (cIAP2). While Smac mimetics effectively induce the degradation of cIAP1, this can trigger a compensatory increase in cIAP2 levels. This elevated cIAP2 can then functionally substitute for cIAP1, preventing the formation of the pro-apoptotic RIPK1-caspase-8 complex and thereby conferring resistance. This upregulation is often driven by the activation of the NF-κB and PI3K/Akt signaling pathways.
2. Insufficient TNFα Signaling: The cytotoxic activity of many Smac mimetics as single agents is dependent on the presence of tumor necrosis factor-alpha (TNFα) to initiate the extrinsic apoptosis pathway. Cancer cells that do not produce adequate levels of TNFα, or have defects in the TNFα signaling pathway, may exhibit intrinsic resistance to IAP inhibitors.
3. Overexpression of Anti-Apoptotic Bcl-2 Family Proteins: The overexpression of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Mcl-1, can block the intrinsic apoptotic pathway. This can render cancer cells resistant to IAP antagonists by preventing the activation of caspases downstream of mitochondrial outer membrane permeabilization.
Performance Comparison of this compound and Alternatives
The following table summarizes the in vitro efficacy of this compound and alternative Smac mimetics in the MDA-MB-231 triple-negative breast cancer cell line, a cell line known to be sensitive to IAP inhibitors.
| Compound | Target(s) | IC50 in MDA-MB-231 Cells | Reference |
| This compound | XIAP, cIAPs | < 10 µM | [1] |
| Birinapant (TL32711) | cIAP1, cIAP2, XIAP | 15 nM[1] - 0.71 µM[2] | [1][2] |
| LCL161 | cIAP1, XIAP | IC50 for cIAP1 inhibition: 0.4 nM | [3] |
| GDC-0152 | XIAP, cIAP1, cIAP2, ML-IAP | Induces apoptosis | [4][5] |
Note: IC50 values can vary depending on the specific experimental conditions, such as assay type and incubation time. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of resistance mechanisms are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its alternatives on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blotting for IAP Protein Expression
This protocol is used to determine the protein levels of cIAP1, cIAP2, and XIAP in response to treatment with Smac mimetics.
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
-
Cell Plating and Treatment: Seed cells in a 96-well white-walled plate and treat with the test compounds for the desired duration.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or a control treatment to determine the fold-change in caspase activity.
TNFα Secretion Assay (ELISA)
This assay quantifies the amount of TNFα secreted by cancer cells into the culture medium.
-
Sample Collection: Collect the cell culture supernatant after treatment with the Smac mimetic.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody for TNFα.
-
Adding the cell culture supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to a colored product.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of TNFα in the samples by comparing their absorbance to the standard curve.
Visualizing Resistance Pathways and Experimental Workflows
To further elucidate the complex interactions involved in resistance to this compound, the following diagrams have been generated using the Graphviz DOT language.
Signaling pathways involved in this compound action and resistance.
References
- 1. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Birinapant Enhances Gemcitabine’s Anti-tumor Efficacy in Triple-Negative Breast Cancer by Inducing Intrinsic Pathway–Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LCL161 | SMAC mimetic | IAP antagonist | antitumor | TargetMol [targetmol.com]
- 4. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (GDC-0152) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of Trazodone Hydrochloride
Disclaimer: The initial query for "SM-433 hydrochloride" was ambiguous and returned results for multiple substances. This guide focuses on Trazodone (B27368) Hydrochloride, a widely used antidepressant medication, which is sometimes identified by the imprint "PLIVA 433" on tablets. Researchers should verify the specific compound of interest for their studies.
Trazodone hydrochloride is a serotonin (B10506) antagonist and reuptake inhibitor (SARI) used primarily for the treatment of major depressive disorder and insomnia.[1][2] This guide provides a comparative overview of its effects observed in laboratory (in vitro) and living organism (in vivo) studies, supported by experimental data and protocols.
In Vitro Effects of Trazodone Hydrochloride
Trazodone hydrochloride exhibits a multifaceted pharmacological profile in vitro, interacting with various cellular targets. Its primary mechanisms include antagonism of serotonin 5-HT2A receptors and inhibition of the serotonin transporter (SERT).[3][4]
Table 1: Summary of In Vitro Quantitative Data for Trazodone Hydrochloride
| Parameter | Target/System | Value | Species/Cell Line | Reference |
| Receptor Binding Affinity (Ki) | 5-HT2A Receptor | 35.6 nM | Human recombinant cells | [4] |
| α1-Adrenergic Receptor | 153 nM | Human recombinant cells | [4] | |
| Histamine H1 Receptor | Moderate affinity | Human recombinant cells | [4] | |
| Serotonin Transporter (SERT) | 160 - 280 nM | Human recombinant cells | [4] | |
| Functional Activity | P-glycoprotein (P-gp) Inhibition (IC50) | Minimal effect | Caco-2 cells | [5] |
| Cytotoxicity (LC50) | 300 µM (2 hours) | Freshly isolated rat hepatocytes | [6] | |
| Cellular Effects | Neuronal Differentiation | Significant increase in MAP-2+ cells at 0.001–1 μM | Human iPSC-derived NPCs | [7] |
| Genotoxicity | Increased DNA damage at 6.25 - 25.00 µg/mL | Human peripheral blood lymphocytes | [8] |
Experimental Protocols: In Vitro
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of trazodone to various receptors and transporters.[4]
-
Method: Competitive radioligand binding assays are performed using recombinant human receptors expressed in cell lines like CHO or HEK-293.[4] Cells are incubated with a specific radioligand for the target receptor and varying concentrations of trazodone.[4] The concentration of trazodone that inhibits 50% of the specific radioligand binding (IC50) is determined.[4] The Ki value is then calculated using the Cheng-Prusoff equation.[4] Trazodone is typically tested at multiple dilutions to generate a competition curve.[4]
Neuronal Differentiation Assay:
-
Objective: To assess the effect of trazodone on the differentiation of neural progenitor cells (NPCs).[7]
-
Method: Human induced pluripotent stem cell (iPSC)-derived NPCs are cultured.[7] For differentiation, growth factors are removed, and cells are treated with varying concentrations of trazodone (e.g., 0.001–1 μM) for an extended period (e.g., 28 days).[7] The extent of neuronal differentiation is quantified by immunocytochemistry for the mature neuron marker MAP-2.[7] The percentage of MAP-2 positive cells is then determined.[7]
In Vivo Effects of Trazodone Hydrochloride
In vivo studies, primarily clinical trials in humans, have established the therapeutic efficacy of trazodone hydrochloride for major depressive disorder and insomnia.[9][10]
Table 2: Summary of In Vivo Clinical Trial Data for Trazodone Hydrochloride in Major Depressive Disorder (MDD)
| Study Design | Patient Population | Dosage | Duration | Primary Outcome Measure | Key Findings | Reference |
| Randomized, Double-Blind, Placebo-Controlled | 363 MDD patients | 150-450 mg/day (prolonged-release) | 6 weeks | Change in HAMD-17 total score | Significant reduction in HAMD-17 score compared to placebo (-11.07 vs. -8.29, p < 0.001). Higher response (59.6% vs. 37.2%) and remission (35.5% vs. 22.2%) rates. | [11] |
| Randomized, Active-Comparator (Venlafaxine XR) | 225 MDD patients | 150-400 mg/day (immediate-release) | - | Change in HAMD scores | Significantly more effective than placebo. Greater improvement in sleep disturbance factor compared to venlafaxine. | [9] |
| Open-Label, Observational | 242 MDD patients | Titrated up to 300 mg/day (prolonged-release) | 8 weeks | Change in HAMD-17 total score | Significant improvement in depressive symptoms. | [12] |
Table 3: Pharmacokinetics of Trazodone Hydrochloride
| Parameter | Value | Condition/Population | Reference |
| Plasma Protein Binding | 89-95% | In vitro | [13] |
| Bioavailability | ~100% | Oral administration | [13] |
| Metabolism | Extensively by CYP3A4 to m-CPP (active metabolite) | - | [13] |
| Elimination Half-life | 5 to 9 hours | - | [13] |
| Peak Plasma Time | ~1 hour | Oral administration | [13] |
Experimental Protocols: In Vivo
Randomized Controlled Trial for Major Depressive Disorder:
-
Objective: To evaluate the efficacy and safety of trazodone in patients with MDD.[11]
-
Method: A multicenter, randomized, double-blind, placebo-controlled study is conducted.[11] Patients diagnosed with MDD are randomized to receive either trazodone (e.g., 150-450 mg/day of a prolonged-release formulation) or a placebo for a fixed duration (e.g., 6 weeks).[11] The primary efficacy endpoint is the change from baseline in the total score of a standardized depression rating scale, such as the 17-item Hamilton Depression Rating Scale (HAMD-17).[11] Secondary outcomes can include response rates (percentage of patients with ≥50% reduction in HAMD-17 score) and remission rates (percentage of patients with a HAMD-17 score ≤7).[11] Safety and tolerability are assessed by monitoring adverse events.[11]
Signaling Pathways and Experimental Workflows
References
- 1. Efficacy of Trazodone to Treat Insomnia in Older Adults (TRADITION Study) [ctv.veeva.com]
- 2. Early response to trazodone once-a-day in major depressive disorder: review of the clinical data and putative mechanism for faster onset of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of trazodone-induced cytotoxicity and the protective effects of melatonin and/or taurine toward freshly isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of cytogenetic and DNA damage induced by the antidepressant drug-active ingredients, trazodone and milnacipran, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rediscovering Trazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trazodone for Insomnia: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of prolonged-release trazodone in major depressive disorder: a multicenter, randomized, double-blind, flexible-dose trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of trazodone in treatment of major depressive disorder: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of SM-433 Hydrochloride
The following provides detailed procedural guidance for the safe and compliant disposal of SM-433 hydrochloride, a research-grade inhibitor of apoptosis proteins (IAPs). This document is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Considerations
This compound is intended for research use only.[3] While a specific, comprehensive Safety Data Sheet for this compound was not found, analogous compounds and general chemical safety principles dictate that it should be handled with care. Based on SDS information for similar chemical structures, the following hazards should be assumed:
-
May cause skin and serious eye irritation.
-
May cause respiratory irritation.
-
Suspected of causing cancer and damaging fertility or the unborn child.
-
Very toxic to aquatic life with long-lasting effects.
Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key hazard classifications and disposal parameters based on general guidelines for hazardous chemical waste.
| Parameter | Guideline | Source |
| Hazard Classification | ||
| Skin Irritation | Category 2 (Assumed) | |
| Eye Irritation | Category 2A (Assumed) | |
| Carcinogenicity | Category 2 (Assumed) | |
| Reproductive Toxicity | Category 2 (Assumed) | |
| Aquatic Hazard (Chronic) | Category 1 (Assumed) | |
| Waste Characterization | ||
| pH (for aqueous solutions) | ≤ 2 or ≥ 12.5 (Corrosive) | [4] |
| Flash Point | < 140°F (Ignitable) | [4] |
| Regulatory Framework | ||
| Primary Federal Regulation | Resource Conservation and Recovery Act (RCRA) | [1][2][5] |
| Governing Body | U.S. Environmental Protection Agency (EPA) | [1][5] |
Detailed Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office as hazardous chemical waste.[5] Direct disposal into regular trash or down the sanitary sewer is strictly prohibited.[5][6]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Due to its potential toxicity and environmental hazards, this compound, in both pure form and in solutions, must be classified as hazardous waste.[2][4]
-
Segregate Waste Streams:
-
Solid Waste: Collect pure this compound powder, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a designated, compatible, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other incompatible waste streams. For instance, keep halogenated and non-halogenated solvent wastes separate.[7]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
Step 2: Container Management and Labeling
-
Use Appropriate Containers: Use containers that are chemically compatible with the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[4][5] Ensure containers have secure, tight-fitting lids.
-
Label Containers Clearly: All waste containers must be labeled with a hazardous waste tag provided by your institution's EHS office.[5] The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]
-
For mixtures, list all constituents and their approximate percentages.
-
The date of waste generation (the date you first add waste to the container).[5]
-
The name and contact information of the principal investigator.[5]
-
The physical location (building and room number).[5]
-
Appropriate hazard pictograms (e.g., health hazard, environmental hazard).[5]
-
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[4][7]
Step 3: On-Site Accumulation
-
Designated Storage Area: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[4] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to keep liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Accumulation Limits: Be aware of the accumulation limits for hazardous waste (both volume and time) as defined by regulations and your institution's policies.[4]
Step 4: Waste Pickup and Disposal
-
Request Pickup: Once the container is full or the accumulation time limit is approaching, submit a chemical waste collection request to your institution's EHS department.[4]
-
Documentation: Complete any required waste inventory sheets or online forms accurately.
-
Professional Disposal: The EHS department will then arrange for the collection of the waste by trained personnel, who will ensure its transport to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[8]
Decontamination of Empty Containers
An "empty" container that held this compound must be properly decontaminated before being disposed of as regular trash.[9]
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[9]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[9]
-
Deface Label: After triple-rinsing, deface or remove the original chemical label from the container before disposing of it in the regular trash.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. youtube.com [youtube.com]
- 2. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. vumc.org [vumc.org]
Safeguarding Research: A Comprehensive Guide to Handling SM-433 Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of investigational compounds like SM-433 hydrochloride is paramount. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to minimize exposure risk and ensure a secure laboratory environment. As a Smac mimetic and inhibitor of apoptosis proteins (IAPs), this compound is a potent compound requiring stringent adherence to safety protocols.
Disclaimer: This guide is based on best practices for handling potent hydrochloride salts of small molecules in a research setting. However, it is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier for this compound before any handling, storage, or disposal . The information in the compound-specific SDS supersedes the general guidance provided here.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent inhalation, skin, and eye contact.
| Protection Type | Equipment Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. For activities with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended. | To prevent inhalation of the powdered compound. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). Ensure gloves are compatible with any solvents used. | To avoid direct skin contact. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect eyes and face from splashes and airborne particles. |
| Skin and Body Protection | A disposable, solid-front lab coat with tight-fitting cuffs. | To prevent contamination of personal clothing. |
Operational Plan for Handling this compound
Adherence to a strict, step-by-step operational plan is crucial for the safe handling of this compound.
1. Preparation and Weighing:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a glove box.
-
Before starting, ensure the work area is clean and uncluttered.
-
Don all required PPE.
-
Use a dedicated set of spatulas and weighing papers.
-
Weigh the desired amount of the compound carefully to minimize dust generation.
2. Solubilization:
-
If preparing a stock solution, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.
-
The MedChemExpress product page for this compound indicates it can be dissolved in DMSO.[1]
-
Cap the vial securely before vortexing or sonicating to ensure complete dissolution.
3. Experimental Use:
-
When adding the compound to cell cultures or other experimental systems, do so within the fume hood.
-
Use filtered pipette tips to prevent aerosol contamination.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
4. Post-Handling and Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate deactivating solution (e.g., a mild bleach solution followed by a water rinse, or as recommended in the specific SDS).
-
Carefully remove and dispose of all contaminated disposable materials in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat, and finally respirator).
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weighing papers, pipette tips, and empty vials should be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizing the Workflow
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
